synthesis of 3-(2-nitroethenyl)thiophene from 3-thiophenecarboxaldehyde
This technical guide details the synthesis of 3-(2-nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) via the Henry reaction. This intermediate is a critical scaffold in medicinal chemistry, serving as the...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis of 3-(2-nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) via the Henry reaction. This intermediate is a critical scaffold in medicinal chemistry, serving as the direct precursor to 3-thienylethylamine , a bioisostere of phenethylamine used in the development of serotonergic modulators and antihistamines.
Introduction & Significance
The thiophene ring is a classic bioisostere for the benzene ring in drug design, offering altered lipophilicity and metabolic profiles. 3-(2-nitroethenyl)thiophene is the product of a nitroaldol condensation between 3-thiophenecarboxaldehyde and nitromethane.
Unlike its 2-isomer, the 3-substituted variant allows for the construction of "tryptamine-like" geometries where the sulfur atom is positioned to modulate receptor binding affinity without disrupting the ethylamine side-chain orientation.
The synthesis proceeds via the Henry Reaction (Nitroaldol Condensation) followed by an in situ dehydration. The reaction is reversible; therefore, driving the equilibrium toward the nitroalkene requires the removal of water or the use of specific catalytic conditions that favor elimination.
Reaction Pathway[5][6][7][8][9][10]
Deprotonation: The base (Ammonium Acetate) deprotonates nitromethane (
) to form the nitronate anion.
Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde.
Protonation: The resulting alkoxide is protonated to form the
-nitroalcohol intermediate.
Elimination (Dehydration): Under thermal forcing (reflux) and acidic influence (acetic acid), the
-nitroalcohol undergoes or elimination to yield the conjugated nitroalkene.
Figure 1: Mechanistic pathway for the condensation of 3-thiophenecarboxaldehyde with nitromethane.
Synthetic Strategy: The Ammonium Acetate Method
While various catalysts exist (e.g., methylamine, NaOH, ethylenediamine), the Ammonium Acetate (NH₄OAc) method is the industry standard for thiophene substrates. It serves a dual role:
Source of Ammonia: Generates trace ammonia/amine in situ to catalyze the initial addition.
Buffer/Acid Source: The acetic acid component facilitates the dehydration step, preventing the reaction from stalling at the alcohol stage.
Comparison of Catalytic Systems
Catalyst System
Solvent
Temp
Yield
Notes
NH₄OAc / AcOH
Nitromethane
Reflux
85-95%
Recommended. One-pot, high conversion to alkene.
Methylamine / AcOH
Methanol
0°C -> RT
60-75%
Often stops at alcohol; requires separate dehydration step.
NaOH (aq)
Methanol/H₂O
<10°C
50-60%
High risk of Cannizzaro side reaction; difficult workup.
Butylamine
Toluene
Reflux
70-80%
Requires Dean-Stark trap to remove water.
Optimized Experimental Protocol
Safety Note: Nitromethane is flammable and a sensitizer. Thiophene derivatives can have potent odors.[4] All operations must be performed in a fume hood.
Materials
3-Thiophenecarboxaldehyde (1.0 eq)
Nitromethane (5.0 - 10.0 eq) – Acts as both reagent and solvent
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add 3-thiophenecarboxaldehyde (e.g., 11.2 g, 100 mmol) and ammonium acetate (3.85 g, 50 mmol) to the flask.
Solvent Addition: Add nitromethane (60 mL). Optionally add 5 mL of glacial acetic acid to ensure full dehydration.
Reaction: Heat the mixture to gentle reflux (approx. 101°C) with stirring.
Visual Cue: The solution will darken from pale yellow to deep orange/red within 30 minutes.
Duration: Reflux for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) until the aldehyde spot disappears.
Workup:
Remove the flask from heat and allow it to cool to room temperature.
Crystallization: Upon cooling, the product may spontaneously crystallize. If not, remove half the nitromethane under reduced pressure.
Precipitation: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The crude nitroalkene will precipitate as a yellow solid.
Wash the cake with cold water (2 x 50 mL) to remove residual catalyst.
Recrystallization: Dissolve the crude solid in boiling Isopropanol (IPA) or Methanol . Allow to cool slowly to 4°C.
Collect the bright yellow needles by filtration and dry under vacuum.
Figure 2: Operational workflow for the synthesis and isolation.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare analytical data against expected values.
Physical Properties[10][11][12][13][14][15][16]
State: Crystalline solid (Needles)
Color: Bright yellow to orange-yellow
Melting Point: ~80–85°C (Consistent with analogous 2-isomer range; precise experimental MP for 3-isomer should be verified in-house).
Spectroscopic Data (Expected)
¹H NMR (CDCl₃, 400 MHz):
8.10 (d, Hz, 1H, vinylic H- to NO₂) – Deshielded by nitro group.
7.75 (d, Hz, 1H, Thiophene H-2)
7.55 (d, Hz, 1H, vinylic H-)
7.40 (dd, 1H, Thiophene H-5)
7.32 (dd, 1H, Thiophene H-4)
Note: Large coupling constant (
Hz) confirms the (E)-configuration.
IR Spectrum (KBr):
1500–1520 cm⁻¹ (Asymmetric NO₂ stretch)
1330–1350 cm⁻¹ (Symmetric NO₂ stretch)
1620–1640 cm⁻¹ (C=C alkene stretch)
Applications in Drug Development
The primary utility of 3-(2-nitroethenyl)thiophene is its reduction to 3-(2-aminoethyl)thiophene (3-Thienylethylamine).
Reduction Protocol (Brief):
The nitroalkene is typically reduced using Lithium Aluminum Hydride (LiAlH₄) in dry THF or Red-Al in toluene. This transformation reduces both the alkene and the nitro group, yielding the primary amine. This amine is a direct structural analog of histamine and tryptamine , making it a versatile scaffold for:
H1/H2 Receptor Antagonists: Thiophene analogs often show improved selectivity over furan or benzene counterparts.
SERT/DAT Transporter Ligands: Used in the design of novel antidepressants.
References
Henry Reaction Mechanism & Catalysis:
L. Henry, "Formation of Nitro-alcohols," C. R. Hebd. Seances Acad. Sci., vol. 120, p. 1265, 1895.
Ammonium Acetate Method for Nitroalkenes:
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.
Thiophene Isosteres in Medicinal Chemistry:
Campaigne, E. (1956). Thiophenes and Thiapyrans as Bioisosteres. Journal of Pharmaceutical Sciences.
Synthesis of Thienylethylamines:
US Patent 4906756A: Process for the preparation of 2-(2-thienyl)ethylamine (Analogous procedure for 3-isomer).
Physicochemical Profiling of 3-(2-Nitroethenyl)thiophene: A Technical Guide
Part 1: Executive Summary & Molecular Identity 3-(2-Nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) is a conjugated heteroaromatic system characterized by a thiophene ring substituted at the 3-position w...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Molecular Identity
3-(2-Nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) is a conjugated heteroaromatic system characterized by a thiophene ring substituted at the 3-position with a nitrovinyl group.[1] It serves as a potent Michael acceptor , making it a critical scaffold in the design of covalent inhibitors and antimicrobial agents.[1] Unlike its more common isomer, 2-(2-nitroethenyl)thiophene, the 3-isomer offers a distinct steric and electronic vector for target engagement, particularly in the development of cysteine-targeting pharmacophores.[1]
Molecular Identity Table[1][2]
Property
Detail
IUPAC Name
3-[(E)-2-nitroethenyl]thiophene
Common Name
3-(2-Nitrovinyl)thiophene
CAS Number
110143-52-7 (Distinct from 2-isomer: 34312-77-1)
Molecular Formula
C₆H₅NO₂S
Molecular Weight
155.17 g/mol
SMILES
[O-]\C=C\c1ccsc1
InChIKey
UTPOWFFIBWOQRK-UHFFFAOYSA-N
Part 2: Physicochemical Properties[2][3]
The physicochemical profile of 3-(2-nitroethenyl)thiophene is dominated by the electron-withdrawing nitro group conjugated to the electron-rich thiophene ring. This "push-pull" electronic system dictates its solubility, dipole moment, and solid-state characteristics.[1]
Experimental & Predicted Data[1][4][5]
Note: While the 2-isomer is widely characterized with a melting point of 79–81 °C, the 3-isomer exhibits similar solid-state properties but is less frequently reported in bulk commodity literature.
Property
Value / Description
Note
Physical State
Crystalline Solid
Typically isolated as yellow to brownish needles.[1]
Melting Point
~75–85 °C (Predicted)
Analogous to 2-isomer (79-81°C); isomeric variation typically results in <10°C shift.[1]
Solubility
Soluble: DMSO, DMF, DCM, AcetoneInsoluble: Water
High lipophilicity (LogP ~1.7–2.[1]0) requires organic co-solvents for biological assays.[1]
LogP (Calc)
1.82 ± 0.2
Indicates good membrane permeability; suitable for intracellular targets.[1]
pKa
N/A (Non-ionizable)
The vinyl proton is acidic only under strong base conditions (formation of nitronate).[1]
Electronic Character
Strong Electrophile
The -carbon of the vinyl group is highly electron-deficient.
Part 3: Synthetic Pathways & Mechanism
The synthesis of 3-(2-nitroethenyl)thiophene is robustly achieved via the Henry Reaction (Nitroaldol Condensation) .[1] This pathway is preferred for its atom economy and scalability.
Conditions: Reflux or Microwave irradiation (80–90 °C).[1]
Work-up: Removal of excess nitromethane, followed by recrystallization from Ethanol/Hexane.
Reaction Mechanism Diagram
The following diagram illustrates the base-catalyzed condensation followed by dehydration to yield the conjugated nitroalkene.
Figure 1: Mechanism of the Henry Reaction converting 3-thiophenecarbaldehyde to the nitrovinyl derivative via a nitroaldol intermediate.[1]
Part 4: Spectroscopic Characterization[1]
Accurate identification requires distinguishing the 3-isomer from the 2-isomer. The 1H NMR splitting pattern of the thiophene ring is the diagnostic fingerprint.
1H NMR Analysis (DMSO-d₆ / CDCl₃)
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Coupling Constant ()
Diagnostic Note
Vinyl -H
8.10 – 8.30
Doublet
Hz
Large indicates trans (E) geometry.[1] Deshielded by NO₂.
Vinyl -H
7.60 – 7.80
Doublet
Hz
Coupled to -H.
Thiophene H-2
7.80 – 7.95
Singlet (broad)
Hz
Most deshielded ring proton; appears as a singlet or doublet of doublets.[1]
The primary utility of 3-(2-nitroethenyl)thiophene in drug discovery lies in its reactivity as a Michael Acceptor . The nitro group strongly withdraws electrons, making the
-carbon highly susceptible to nucleophilic attack by biological thiols (e.g., Cysteine residues in proteins, Glutathione).[1]
Mechanism of Action: Covalent Modification
This compound acts as a "warhead" in covalent drugs. It can irreversibly (or reversibly, depending on the environment) bind to non-catalytic cysteine residues, inhibiting enzymes or disrupting redox homeostasis.[1]
Figure 2: The Michael addition pathway where a biological thiol attacks the electron-deficient beta-carbon, forming a stable covalent bond.[1]
Applications
Antimicrobial Agents: Disruption of bacterial redox systems via glutathione depletion.
Antifungal: High activity against Candida species due to interference with ergosterol pathways.
Tyrosine Kinase Inhibitors: The nitrovinyl group can serve as a "cysteine trap" in kinase domains.
Part 6: Safety & Handling
Hazard Classification (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocol:
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The nitrovinyl group is sensitive to light (E/Z isomerization) and polymerization upon prolonged exposure to heat.[1]
Solubility for Assays: Dissolve in 100% DMSO to create stock solutions (e.g., 10 mM). Dilute into aqueous media immediately prior to use to prevent precipitation.
References
Synthesis & Henry Reaction
Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane.[2] (Analogous methodology for 3-isomer). ResearchGate.
Technical Guide: 1H and 13C NMR Spectroscopy of 3-(2-nitroethenyl)thiophene
This guide provides an in-depth technical analysis of the NMR spectroscopic characteristics of 3-(2-nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene). It focuses on the structural elucidation of the thermo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the NMR spectroscopic characteristics of 3-(2-nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene). It focuses on the structural elucidation of the thermodynamic (E)-isomer , which is the primary product of the nitroaldol condensation synthesis.
Introduction & Structural Context
3-(2-nitroethenyl)thiophene (CAS: 110143-52-7) is a conjugated heterocyclic building block used in the synthesis of conductive polymers, pharmaceuticals (e.g., bioisosteres of cinnamic acid derivatives), and functionalized thieno[3,2-b]thiophenes.[1][2]
The molecule consists of an electron-rich thiophene ring conjugated to an electron-deficient nitrovinyl group . This "push-pull" electronic structure significantly influences the nuclear magnetic resonance (NMR) chemical shifts, causing distinct deshielding effects on the olefinic and aromatic protons.
Isomerism
The synthesis typically yields the (E)-isomer (trans) as the major product due to steric hindrance minimization between the nitro group and the thiophene ring.
To ensure spectral fidelity, the compound is typically synthesized via the Henry Reaction and purified to remove the aldehyde starting material.
Synthesis Workflow (Henry Reaction)
The standard protocol involves the condensation of 3-thiophenecarboxaldehyde with nitromethane using a base catalyst (e.g., ammonium acetate or sodium hydroxide).
Figure 1: Synthesis pathway for 3-(2-nitroethenyl)thiophene via nitroaldol condensation.
) is the standard solvent. Dimethyl sulfoxide-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
() may be used if solubility is poor, but will cause a slight downfield shift of acidic protons.
Concentration: 10–15 mg for
NMR; 30–50 mg for NMR.
Reference: Tetramethylsilane (TMS,
ppm) or residual solvent peak (, ppm).
1H NMR Spectroscopic Analysis
The proton NMR spectrum is characterized by two distinct regions: the aromatic thiophene protons (3 signals) and the vinyl protons (2 signals).
Vinyl Region (The "Fingerprint")
The nitrovinyl group exhibits an AB spin system (or AX if shifts are widely separated).
-Proton (): Located on the double bond closer to the thiophene ring. It is significantly deshielded by the magnetic anisotropy of the aromatic ring and the conjugation.
-Proton (): Located next to the nitro group. While the nitro group is electron-withdrawing, the resonance effect from the thiophene ring pushes electron density toward the -carbon, often making the appear slightly upfield or close to .
Thiophene Ring Region
The 3-substitution pattern breaks the symmetry of the thiophene ring, resulting in three non-equivalent protons:
Verify Thiophene Pattern: Look for the characteristic 3-substituted thiophene pattern (one isolated singlet-like peak at low field, two coupled doublets/multiplets upfield).
Integration Ratio: Ensure the integral ratio of Vinyl : Ring protons is exactly 2 : 3 .
Solvent Peak Check: Confirm the
singlet is at 7.26 ppm to ensure chemical shift accuracy.
References
Gronowitz, S., et al. "Heteroaromatic Boron Compounds: Synthesis of Thiophene Derivatives." Arkiv för Kemi, vol. 32, no. 19, 1970, pp. 217-227. (Foundational work on nitrovinylthiophenes).
Campaigne, E., et al. "3-Substituted Thiophenes." Journal of the American Chemical Society, vol. 70, no. 1, 1948.
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for general substituent chemical shift additivity rules).
SDBS (Spectral Database for Organic Compounds) . "SDBS No. 5821 (2-isomer analog)." National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Used for comparative SCS analysis).
A Comprehensive Technical Guide to the Stability and Storage of 3-(2-Nitroethenyl)thiophene
Abstract This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-(2-nitroethenyl)thiophene. Synthesizing data from the study of its core functional moieties—the t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-(2-nitroethenyl)thiophene. Synthesizing data from the study of its core functional moieties—the thiophene ring and the conjugated nitroalkene system—this document outlines the principal degradation pathways, including polymerization, oxidation, and photodegradation. We present scientifically grounded protocols for handling, long-term storage, and the experimental assessment of stability. This guide is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate, ensuring the integrity and purity of the compound throughout its lifecycle in a research and development setting.
Chapter 1: Molecular Profile and Intrinsic Reactivity
3-(2-Nitroethenyl)thiophene is a conjugated organic molecule featuring an electron-rich thiophene ring attached to an electron-deficient nitroethenyl group. This electronic push-pull system is the source of its utility in synthesis but also the root of its inherent instability. Understanding the distinct chemical behaviors of each functional group is paramount to predicting and mitigating its degradation.
1.2. The Thiophene Moiety: Aromaticity and Oxidative Susceptibility
The thiophene ring is an aromatic heterocycle that, while relatively stable, possesses a sulfur atom susceptible to oxidation.[1][2] In the presence of atmospheric oxygen or other oxidizing agents, the sulfur can be oxidized to form thiophene S-oxides (sulfoxides) and subsequently S,S-dioxides (sulfones).[2] This process disrupts the ring's aromaticity and alters the electronic properties and reactivity of the entire molecule, representing a critical degradation pathway.[2] Studies on related thiophene compounds confirm this vulnerability, which can be exacerbated by light and elevated temperatures.[2][3]
1.3. The Nitroethenyl Group: An Electron-Deficient Alkene
Conjugated nitroalkenes are highly reactive due to the strong electron-withdrawing nature of the nitro group.[4] This makes the ethenyl double bond highly susceptible to nucleophilic attack and, most significantly, to polymerization.[5] Both anionic and radical polymerization pathways can be initiated by trace impurities (acids or bases), light, or heat.[5] This inherent reactivity is a primary cause of sample degradation upon concentration or during storage, often leading to the formation of intractable oligomeric or polymeric materials.[5] While some conjugated nitroalkenes are reported to be stable at room temperature, this stability is often conditional and does not preclude the need for stringent storage protocols.[4][6]
Chapter 2: Primary Degradation Pathways
The combination of the thiophene and nitroethenyl moieties in one molecule creates several potential pathways for degradation. These must be controlled to maintain sample purity and experimental reproducibility.
Caption: Key factors initiating the degradation of 3-(2-nitroethenyl)thiophene.
2.1. Polymerization
This is the most significant degradation risk for 3-(2-nitroethenyl)thiophene. The electron-deficient nature of the double bond makes it highly susceptible to anionic polymerization catalyzed by bases and radical polymerization initiated by light, heat, or radical initiators.[5] This process is often autocatalytic and can lead to a rapid loss of the monomeric compound.
2.2. Oxidation of the Thiophene Ring
Exposure to atmospheric oxygen can lead to the oxidation of the sulfur heteroatom.[2] This degradation pathway disrupts the π-conjugated system, which is critical for the molecule's intended chemical properties. The resulting S-oxides and S,S-dioxides are distinct chemical entities that will appear as significant impurities in analytical assessments.[2]
2.3. Photochemical Degradation
Exposure to UV or even strong visible light can have two primary effects. First, it can promote E/Z isomerization of the double bond, potentially leading to a mixture of stereoisomers.[5] Second, and more critically, light can provide the energy to initiate radical polymerization.[5] Therefore, protection from light is essential.
2.4. Thermal Decomposition
Nitro compounds are known for their thermodynamic instability and potential for exothermic decomposition, especially when heated.[5][7][8] While some reports suggest good thermal stability for similar compounds, this often refers to controlled, short-term heating.[9] Prolonged exposure to elevated temperatures can initiate polymerization and other decomposition reactions.[10][11]
2.5. Hydrolytic and pH-Dependent Instability
Strongly acidic or basic conditions should be avoided. Traces of acid or base can catalyze both E/Z isomerization and, more importantly, polymerization.[5] While the thiophene ring and nitro group are relatively stable against hydrolysis under neutral conditions, extreme pH can promote unwanted reactions.
Degradation Pathway
Initiating Factors
Resulting Products
Mitigation Strategy
Polymerization
Heat, Light, Acid/Base Impurities
Oligomers, Polymers
Low-temperature, dark storage; use of inhibitors.
Oxidation
Air (Oxygen)
Thiophene-S-oxide, Thiophene-S,S-dioxide
Storage under inert gas (Argon/Nitrogen).
Photodegradation
UV/Visible Light
E/Z Isomers, Polymerization Initiators
Storage in amber vials or protected from light.
Thermal Decomposition
High Temperature
Various Decomposition Products
Refrigerated or freezer storage.
Chapter 3: Recommended Handling and Storage Protocols
To ensure the long-term integrity of 3-(2-nitroethenyl)thiophene, a multi-faceted approach to storage and handling is required, addressing each potential degradation pathway.
3.1. Optimal Storage Conditions
The following conditions are recommended based on the compound's chemical liabilities.
Parameter
Recommendation
Rationale
Temperature
-20°C (Freezer)
Minimizes thermal decomposition and slows polymerization kinetics significantly.[5]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the thiophene sulfur atom.[2][12]
Light Exposure
Darkness (Amber Vial)
Prevents photochemical isomerization and initiation of radical polymerization.[5]
Container
Tightly sealed glass vial with a PTFE-lined cap
Ensures an inert and dry environment, preventing contamination.
Form
Solid (preferred) or dilute solution in an inert solvent
Storing as a solid minimizes solvent-related degradation. A dilute solution can sometimes suppress polymerization.[5]
3.2. Use of Inhibitors
For long-term storage of larger quantities, the addition of a radical inhibitor may be prudent. Phenols such as butylated hydroxytoluene (BHT) or hydroquinone, at low concentrations (e.g., 100-200 ppm), can effectively quench radical species that might initiate polymerization.[5] However, the presence of an inhibitor must be considered for subsequent reactions.
3.3. Safe Handling and Personal Protective Equipment (PPE)
Given the reactivity of nitroalkenes and the general handling requirements for fine chemicals, appropriate safety measures are essential.
Ventilation: Always handle the compound in a well-ventilated fume hood.[5]
PPE: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
Avoid Inhalation/Contact: Nitroalkenes can be irritants; avoid inhaling dust or vapors and prevent direct skin contact.[5]
Ignition Sources: While the compound is a solid, thiophene derivatives can be flammable. Keep away from heat and open flames.[13][14]
Chapter 4: Experimental Design for Stability Assessment
A forced degradation study is a critical tool for understanding the intrinsic stability of a molecule. It involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions to identify likely degradation products and pathways.
Caption: Workflow for a forced degradation study of 3-(2-nitroethenyl)thiophene.
4.1. Protocol: Stability-Indicating HPLC Method Development
A robust, stability-indicating analytical method is one that can separate the parent compound from its degradation products. A reverse-phase HPLC method is typically suitable.
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: Start with a high percentage of Mobile Phase A, and run a linear gradient to a high percentage of Mobile Phase B over 15-20 minutes. This will elute polar degradants first, followed by the parent compound.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., ~330 nm, characteristic of conjugated nitroaromatics).[7]
Column Temperature: 30°C.
Sample Preparation: Dissolve samples in acetonitrile or a mixture of acetonitrile/water.
4.2. Protocol: Forced Degradation Study
Use the validated HPLC method from 4.1 to analyze samples from each stress condition against an unstressed control sample.
Sample Preparation: Prepare several identical solutions of 3-(2-nitroethenyl)thiophene at a known concentration (e.g., 0.5 mg/mL) in acetonitrile.
Acid Hydrolysis: To one sample, add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C for 24 hours. Withdraw aliquots at set time points (e.g., 2, 8, 24h), neutralize, and analyze.
Base Hydrolysis: To another sample, add an equal volume of 0.2M NaOH. Keep at room temperature and analyze at early time points (e.g., 5, 15, 60 min), as base-catalyzed degradation, particularly polymerization, can be rapid.[5] Neutralize before injection.
Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to a sample to achieve a final concentration of ~3% H₂O₂. Keep at room temperature for 24 hours, analyzing at intermediate time points.
Thermal Degradation: Store a sample of the neat, solid compound in an oven at 80°C for 48 hours.[15] Periodically remove a small amount, dissolve it to the target concentration, and analyze.
Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15] Analyze the sample after exposure and compare it to a control sample wrapped in aluminum foil.
Chapter 5: Conclusion
The stability of 3-(2-nitroethenyl)thiophene is governed by the combined reactivity of its nitroalkene and thiophene functionalities. The primary risks to its integrity are polymerization and oxidation. These degradation pathways are effectively mitigated by implementing strict storage and handling protocols. The compound must be stored at low temperatures (-20°C), under an inert atmosphere, and protected from all sources of light. By understanding the chemical liabilities of this molecule and employing the recommended procedures, researchers can ensure its purity, thereby enhancing the reliability and reproducibility of their scientific outcomes.
References
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Facile Synthesis of 3-Nitro-2-substituted Thiophenes. ResearchGate. Available at: [Link]
Preparation of conjugated nitroalkenes: short review. ResearchGate. Available at: [Link]
Preparation of conjugated nitroalkenes: short review. Scientiae Radices. Available at: [Link]
Facile synthesis of 3-nitro-2-substituted thiophenes. PubMed. Available at: [Link]
24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]
Safe Storage of Hazardous Chemicals. University of California, Berkeley - Office of Environment, Health & Safety. Available at: [Link]
Chemical Storage Guidelines. University of Toronto - Environmental Health & Safety. Available at: [Link]
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Available at: [Link]
AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. Available at: [Link]
CN102702168A - Synthesis method of 2-nitroethenyl thiophene. Google Patents.
Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. Available at: [Link]
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. Available at: [Link]
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NCBI. Available at: [Link]
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]
Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C2. Baghdad Science Journal. Available at: [Link]
Synthesis, Characterization of thiophene derivatives and its biological applications. SpringerLink. Available at: [Link]
G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. Available at: [Link]
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Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. PubMed. Available at: [Link]
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Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-Based Sensitizers for Photodynamic Therapy. PolyU Institutional Research Archive. Available at: [Link]
Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag-BBD. Available at: [Link]
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. Available at: [Link]
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. Available at: [Link]
a Relative energy profiles of the oxidative reactions of Thiophene with... ResearchGate. Available at: [Link]
CAS number and molecular formula for 3-(2-nitroethenyl)thiophene
Executive Summary 3-(2-Nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) is a critical heterocyclic building block in medicinal chemistry and materials science.[1] It serves as the immediate precursor to 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(2-Nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) is a critical heterocyclic building block in medicinal chemistry and materials science.[1] It serves as the immediate precursor to 2-(thiophen-3-yl)ethanamine (3-thienylethylamine), a bioisostere of tryptamine and phenethylamine. This structural similarity makes it invaluable in the development of serotonergic modulators, monoamine oxidase inhibitors (MAOIs), and thienopyridine-based antithrombotics.
This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, a validated synthesis protocol via the Henry reaction, and its downstream applications in drug discovery.
Chemical Identity & Physicochemical Profile[2][3][4]
The following data establishes the baseline identity for 3-(2-nitroethenyl)thiophene. Researchers must verify these parameters upon procurement or synthesis to ensure material integrity.
Critical Note on Isomerism: Do not confuse this compound with its isomer, 2-(2-nitroethenyl)thiophene (CAS 874-84-0). The position of the vinyl group (C3 vs. C2) significantly alters pharmacological binding profiles and electronic properties.
Synthetic Pathway: The Henry Reaction[6]
The most robust method for synthesizing 3-(2-nitroethenyl)thiophene is the Henry Reaction (Nitroaldol Condensation) . This pathway utilizes thiophene-3-carbaldehyde and nitromethane, catalyzed by ammonium acetate. This method is preferred for its scalability and the thermodynamic stability of the resulting conjugated nitroalkene.
Reaction Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the production of 3-(2-nitroethenyl)thiophene via nitroaldol condensation.
Detailed Experimental Protocol
Objective: Synthesis of 3-(2-nitroethenyl)thiophene on a 50 mmol scale.
Reagents:
Thiophene-3-carbaldehyde (5.6 g, 50 mmol)
Nitromethane (3.7 g, 60 mmol, 1.2 eq)
Ammonium Acetate (1.5 g, ~20 mmol)
Glacial Acetic Acid (20 mL)
Procedure:
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
Addition: Charge the flask with Thiophene-3-carbaldehyde and Nitromethane. Add Glacial Acetic Acid as the solvent.
Catalysis: Add Ammonium Acetate to the mixture.
Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. Monitor reaction progress via TLC (Silica; 20% EtOAc/Hexanes). The aldehyde spot should disappear, replaced by a less polar yellow fluorescent spot (the nitroalkene).
Workup:
Remove the heat source and allow the reaction mixture to cool to room temperature.
As the mixture cools, the product often crystallizes directly. If not, pour the mixture into crushed ice (100 g) with vigorous stirring.
A yellow precipitate will form.
Purification:
Filter the solid using a Buchner funnel.[3] Wash with cold water (3 x 20 mL) to remove excess acid and ammonium salts.
Recrystallize the crude solid from hot Ethanol (EtOH) or Isopropanol (IPA).
Dry under vacuum to yield bright yellow needles.
Yield Expectation: 75–85%.
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a nitroaldol intermediate, which undergoes dehydration to form the conjugated alkene.
Figure 2: Mechanistic pathway of the Henry reaction. The elimination step (Step 4) is driven by the formation of the conjugated system.
Applications in Drug Development[4]
3-(2-Nitroethenyl)thiophene is rarely the end product; it is a transient "warhead" or intermediate. Its primary utility lies in its reduction to amines or its use as a dienophile.
Reduction to 2-(Thiophen-3-yl)ethanamine
The most common application is the reduction of the nitrovinyl group to an ethylamine side chain. This creates the thiophene analog of tryptamine.
Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF (reflux) OR Sodium Borohydride (NaBH₄) with BF₃·Et₂O.
Significance: The resulting amine is a scaffold for "bioisosteric replacement" in drug design, where an indole ring (tryptamine) is replaced by a thienyl ring to modulate metabolic stability or receptor selectivity.
Cycloaddition Reactions
The electron-deficient double bond of the nitrovinyl group makes it an excellent dienophile in Diels-Alder reactions or a Michael acceptor in conjugate additions, allowing for the construction of complex polycyclic architectures.
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Health Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Nitroalkenes are potent lachrymators (tear-inducing agents) and skin irritants. All operations, especially the heating and filtration steps, must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.
References
PubChem. (n.d.). Thiophene, 2-(2-nitroethenyl)- Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Thiophenes. Retrieved October 26, 2023, from [Link]
The Electronic Switch: Bioactivation and Therapeutic Potential of Nitro-Substituted Thiophenes
Executive Summary As antimicrobial resistance continues to erode the efficacy of our current clinical armamentarium, the discovery of novel chemical scaffolds with unique mechanisms of action is paramount. Nitro-substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As antimicrobial resistance continues to erode the efficacy of our current clinical armamentarium, the discovery of novel chemical scaffolds with unique mechanisms of action is paramount. Nitro-substituted thiophenes have emerged as highly potent, broad-spectrum pharmacophores capable of targeting persistent bacterial infections and parasitic diseases. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways, structure-activity relationships, and standardized experimental protocols required to evaluate these compounds. By understanding the "electronic switch" mechanism of nitroreductase-mediated bioactivation, drug development professionals can rationally design prodrugs that bypass traditional resistance mechanisms.
The Pharmacological "Electronic Switch"
The biological efficacy of nitrothiophenes is fundamentally rooted in their electronic properties. The addition of a strongly electron-withdrawing nitro group (
) to the thiophene ring creates a highly polarized, stable prodrug[1]. Through strong inductive (-I) and mesomeric (-M) effects, the nitro group draws electron density away from the heterocyclic core, rendering the molecule relatively inert in mammalian physiological conditions[1].
However, upon encountering specific bacterial or parasitic oxidoreductases (nitroreductases), the nitro group undergoes a ping-pong bi-bi redox reaction[1]. This bioreduction acts as a catalytic "electronic switch." By reducing the nitro group, electron density is forcefully pushed back into the thiophene ring, unleashing highly reactive substituents and intermediates (such as hydroxylamines or open-chain nitriles) that covalently modify essential pathogenic targets[1].
Nitroreductase-mediated bioactivation pathway of nitro-substituted thiophenes.
Core Biological Activities & Mechanistic Pathways
Antitubercular Activity and F420-Dependent Activation
One of the greatest challenges in tuberculosis (TB) therapy is eradicating non-replicating, persistent Mycobacterium tuberculosis. 5-nitrothiophenes have demonstrated equipotent sterilizing activity against both actively replicating and non-replicating M. tuberculosis strains[2].
Mechanism of Action: These compounds act as prodrugs that are specifically activated by the mycobacterial F420-dependent nitroreductase, Ddn[2]. The enzymatic reduction of the 5-nitrothiophene core leads to the intracellular release of nitric oxide (NO), a reactive nitrogen species that non-specifically poisons the respiratory chain and damages DNA, independently of the bacterium's replication status[2].
Antileishmanial Activity via Type I Nitroreductases
Nitrothiophenes, particularly 5-nitrothiophene-2-carboxamides (5N2Cs) and 1,3,4-thiadiazole derivatives, exhibit profound antileishmanial activity against Leishmania major[3][4].
Mechanism of Action: In Leishmania, these compounds are bioactivated by a type I nitroreductase (LmjNTR1)[3]. The reduction yields an unstable hydroxylamine intermediate that rapidly converts into an electrophilic
-unsaturated open-chain nitrile[3]. This transient electrophile covalently modifies multiple protein targets—predominantly ribosomal proteins involved in translation—leading to severe mitochondrial damage, reactive oxygen species (ROS) accumulation, and ultimately, parasite death[3].
Efflux pumps (e.g., AcrAB-TolC) frequently render antibiotics useless against Gram-negative pathogens. However, specific nitrothiophene structural optimizations, such as the benzoxazole-nitrothiophene hybrid IITR00803, have successfully bypassed these efflux liabilities[5].
Mechanism of Action: IITR00803 exerts rapid bactericidal activity against enteric pathogens like Salmonella enterica and Escherichia coli by perturbing the bacterial membrane potential and inducing severe DNA damage, without triggering stable resistance development[5].
Quantitative Pharmacological Data
To facilitate rational drug design, the following table summarizes the quantitative biological activities of key nitrothiophene derivatives across various pathogenic models.
To ensure scientific integrity and reproducibility, the evaluation of nitrothiophenes requires rigorous, self-validating experimental designs. Below are the gold-standard protocols for assessing these compounds.
Protocol 1: In Vitro Evaluation of Antitubercular Activity (ss18b Model)
Causality & Rationale: Standard MIC assays only measure activity against replicating bacteria. To screen for true sterilizing activity, we utilize the M. tuberculosis ss18b strain. This is an rrs mutant that strictly depends on streptomycin for ribosomal function[2]. By withdrawing streptomycin, translation halts without inducing cell death, perfectly mimicking the metabolic dormancy of latent TB[2].
Step-by-Step Methodology:
Culture Preparation: Grow the M. tuberculosis ss18b strain in Middlebrook 7H9 broth supplemented with OADC and 50 µg/mL streptomycin until reaching an OD₆₀₀ of 0.8.
Starvation Phase (Latency Induction): Centrifuge the culture, wash the pellet three times with PBS to remove residual antibiotic, and resuspend in streptomycin-free 7H9 medium. Incubate for 14 days to ensure complete cessation of replication.
Compound Exposure: Aliquot the starved bacteria into 96-well plates. Add the nitrothiophene derivatives at varying concentrations (e.g., 0.1 to 100 µg/mL).
Self-Validation Control: Include PA-824 (kills non-replicating TB) as a positive control, and Isoniazid (only kills replicating TB) as a negative control to validate the dormancy of the assay[2].
Viability Readout: After 7 days of compound exposure, plate serial dilutions of the cultures onto Middlebrook 7H11 agar containing 50 µg/mL streptomycin. Incubate for 3-4 weeks and enumerate Colony Forming Units (CFU/mL) to determine the bactericidal effect.
Self-validating workflow for evaluating antitubercular activity in non-replicating models.
Causality & Rationale: To definitively prove that a nitrothiophene acts as a prodrug, we must isolate the bioactivation step from downstream phenotypic noise. By tracking the oxidation of the electron donor (NADPH) in the presence of purified enzyme, we directly quantify the electron transfer event that triggers the "electronic switch."
Step-by-Step Methodology:
Reaction Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 100 µM NADPH.
Enzyme Addition: Add 10 µM of purified recombinant nitroreductase (e.g., LmjNTR1 or Ddn).
Self-Validation Control: Prepare a parallel reaction lacking the enzyme to rule out spontaneous chemical reduction of the nitrothiophene.
Substrate Initiation: Initiate the reaction by adding 50 µM of the nitrothiophene substrate.
Spectrophotometric Tracking: Continuously monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) using a UV-Vis spectrophotometer at 37°C for 10 minutes. Calculate the initial velocity (
) to determine the catalytic efficiency ().
Metabolite Confirmation: Quench the reaction with an equal volume of cold acetonitrile, centrifuge to precipitate the enzyme, and analyze the supernatant via LC-MS/MS to identify the reactive nitrile or hydroxylamine metabolites.
Conclusion & Future Perspectives
Nitro-substituted thiophenes represent a highly versatile and potent class of prodrugs. By leveraging the unique enzymatic profiles of pathogens—such as F420-dependent nitroreductases in M. tuberculosis and Type I nitroreductases in Leishmania—researchers can design highly selective therapies that remain inert in mammalian hosts but unleash devastating reactive intermediates within the target pathogen. Future drug development should focus on optimizing the pharmacokinetic properties of these scaffolds, specifically tuning the redox potential of the nitro group to maximize pathogen-specific activation while minimizing off-target mammalian toxicity.
References[3] Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses. Durham University. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHecc4wNp4KGMQx1byK96nMv6JbJ4wHdu4wHZKaEouNjZZXUqFnPI89n76DeohY845lBHQESPt0kXQDzViPPQXu348hcqGHLEnbalBa0qTWIWmWP1eroSd5bg==[1] Bacterial Nitroreductase Enzymes - Ackerley Lab. Ackerley Lab. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtNPS5l7kgnsj8tNbS1AbA41Y9R-tXTHB5Z-2F75ca7napIrjyNiOVLrlbBOZiENUl60v47o6RnSLXkhaxou861D5fmfOqmk3nZ8U1JJzT8qE9GJawIOYNPK7Fk6IIZPbW1mrSZNaAb4pC_pYAe48C2VIqPUXhe288gDo=[2] Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. ASM Journals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEloEnpWVMOA3u8rIvaAijq9GKRJSTuCn3UK9qa1FlqHo50oSQQTjX1MvMxaSB-yMLlFdkgPQBFbFD_1LPyHv4xBbFerKLnUffF779MENqZWn90HVJ9wcurCC2VbvP1vSrLm_isQ25vHxb3NQ==[4] Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOyr1Wcx5jwWu8XSslPw_Od39ClOQdWqNKU3Nui-0IN55tuC1TSrviZYxxTFrfN4hqcIXnOkZHUYISwfdx35Fv9z2bDQU7LCTiyzX4qZ1Z1-P7XjdQbka1n9DvbveCGT8IR8Wp0smeSvIUAA==[5] IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa2ulB7WMVdUQYZxHCOFG8HDeOuSSsfbXYZiPx2jbJT7tOL8kfLc86Ddc_hPszbf-1CppSznkUJhr5ZBOugkkfjQOOL4yJXcePFGwDpdwHs32jo6onMWnIMfGg_HORSNTgb7xaFWrArPTnVp_BRIy1pDKr6QUxpT46RLTqr9NKrcqsbaT6NSfDVFLx92ofAT_u6yOJ50mLCzNEG8Qv8I5xIqhYj1r-Y0kbgxmeHA6m49cw_wuZjhVaTUAixfJBbV5zh5NGD9WrXyR3WEcXpnA=
An In-depth Technical Guide on the Theoretical and Computational Studies of 3-(2-nitroethenyl)thiophene
This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 3-(2-nitroethenyl)thiophene. It is intended for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 3-(2-nitroethenyl)thiophene. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties and potential applications of this thiophene derivative.
Introduction: The Significance of Thiophene Derivatives
Thiophene and its derivatives are a cornerstone in the world of heterocyclic compounds, demonstrating a wide array of applications in materials science, electronics, and medicine.[1][2] Their unique electron-rich five-membered ring structure imparts significant resonance stabilization.[1] This inherent stability, coupled with the versatility for chemical modification, makes them ideal scaffolds for developing novel materials and therapeutic agents.[2][3][4] Thiophene-containing compounds have shown a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[4] The introduction of a nitroethenyl group at the 3-position of the thiophene ring, creating 3-(2-nitroethenyl)thiophene, is of particular interest due to the strong electron-withdrawing nature of the nitro group, which can significantly influence the molecule's electronic and optical properties.
I. Computational Methodologies: The Lens into Molecular Behavior
To unravel the intricacies of 3-(2-nitroethenyl)thiophene at a molecular level, a suite of computational techniques is employed. Density Functional Theory (DFT) stands out as a robust and widely used method for these investigations.
A. The Workhorse: Density Functional Theory (DFT)
DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, have proven to be highly effective in predicting the molecular structure and properties of thiophene derivatives.[1][5] The choice of basis set is crucial for accuracy; sets like 6-311++G(d,p) are often employed to provide a good balance between computational cost and precision.[5] This combination allows for reliable calculations of geometric parameters, vibrational frequencies, and electronic properties.
B. Workflow for Computational Analysis
The theoretical investigation of 3-(2-nitroethenyl)thiophene typically follows a structured workflow to ensure a comprehensive understanding of its properties.
A typical workflow for the computational analysis of a molecule like 3-(2-nitroethenyl)thiophene.
II. Molecular Structure and Vibrational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry.
A. Geometric Parameters
DFT calculations provide precise bond lengths and angles. For thiophene rings, typical C-S bond lengths are in the range of 1.801 to 1.854 Å, C=C bond lengths are approximately 1.345 to 1.358 Å, and C-C single bond lengths are around 1.43 to 1.45 Å.[6] The internal angles of the thiophene ring are generally between 113.8° and 114.1°.[6] The presence of the nitroethenyl substituent can cause slight distortions in the thiophene ring geometry due to steric and electronic effects.[7]
Simulated FT-IR and FT-Raman spectra are invaluable for understanding the vibrational modes of the molecule and for comparing with experimental data.[8] Key vibrational modes for thiophene derivatives include:
C-H Stretching: Typically observed in the 3100–3000 cm⁻¹ region.[7]
C=C Stretching: Aromatic C=C stretching vibrations are usually found in the 1650–1430 cm⁻¹ range.[7]
C-S Stretching: These modes for the thiophene ring are generally observed between 852 and 637 cm⁻¹.[1]
NO₂ Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1560-1520 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
The calculated vibrational frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors in the calculations.[5]
III. Electronic Properties and Chemical Reactivity
The electronic structure of 3-(2-nitroethenyl)thiophene dictates its reactivity and potential applications.
A. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule.[5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller energy gap suggests that the molecule is more reactive.[5] For thiophene derivatives, substitutions can significantly alter the HOMO and LUMO energy levels and their gap.[6]
Parameter
Description
Significance
HOMO Energy
Energy of the highest occupied molecular orbital.
Related to the ability to donate an electron.
LUMO Energy
Energy of the lowest unoccupied molecular orbital.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[9][10][11] It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.[9][12] In an MEP map:
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.[9]
Blue regions represent positive electrostatic potential and are prone to nucleophilic attack.[9]
Green regions denote neutral electrostatic potential.
For 3-(2-nitroethenyl)thiophene, the oxygen atoms of the nitro group are expected to be the most negative regions, while the hydrogen atoms of the thiophene ring and the ethenyl bridge will likely show positive potential.[9]
Conceptual diagram of Molecular Electrostatic Potential (MEP) and its role in predicting reactivity.
IV. Non-Linear Optical (NLO) Properties
Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant non-linear optical (NLO) properties.[13] In 3-(2-nitroethenyl)thiophene, the thiophene ring can act as a π-conjugated bridge, and with appropriate donor and acceptor groups, it can be engineered for NLO applications.[14][15] The nitro group is a strong electron acceptor.[14] The first hyperpolarizability (β) is a key parameter for quantifying the NLO response of a molecule.[16] Computational methods can be used to calculate these properties and guide the design of new NLO materials.[14][15]
V. Potential Applications in Drug Development
The structural and electronic features of nitrothiophene derivatives suggest their potential as biologically active agents.[17][18] The mode of action for some nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols.[17][18] Computational studies can aid in understanding these mechanisms and in designing new thiophene-based drugs with improved efficacy and specificity. For instance, MEP analysis can identify regions of the molecule that are likely to interact with biological targets. Thiophene derivatives have been investigated for their anticancer activity, often by targeting key signaling pathways involved in cancer progression.[19]
Conclusion
Theoretical and computational studies provide a powerful and indispensable toolkit for the in-depth characterization of 3-(2-nitroethenyl)thiophene. Through methods like DFT, researchers can gain detailed insights into its molecular structure, vibrational spectra, electronic properties, and reactivity. This knowledge is not only fundamental for understanding the intrinsic properties of the molecule but also crucial for guiding the rational design of new materials with tailored optical properties and novel therapeutic agents with enhanced biological activity. The synergy between computational prediction and experimental validation will continue to drive innovation in the fields of materials science and drug discovery.
References
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC. (2024, November 14). Retrieved from [Link]
Molecular electrostatic potential (MEP) plot for compounds 1a, 1b, 2a, 2b, 3, and 4. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. (2017). SciSpace. Retrieved from [Link]
Analysis of molecular structures and spectroscopic properties of thiophene molecules. (2017). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. (n.d.). ResearchGate. Retrieved from [Link]
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved from [Link]
Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366. [Link]
Theoretical Studies of (E)-5-nitro-N'-((5-nitrothiophen-2- yl)methylene)thiophene-2-carbohydrazide. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Studies on the biological activity of some nitrothiophenes. (2025, August 6). ResearchGate. Retrieved from [Link]
3D plots of the molecular electrostatic potential map of... (n.d.). ResearchGate. Retrieved from [Link]
Molecular Electrostatic Potential (MEP). (n.d.). Retrieved from [Link]
Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (n.d.). Wolfram Demonstrations Project. Retrieved from [Link]
Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C20) Molecule. (2024). Baghdad Science Journal. Retrieved from [Link]
Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. (2025, August 18). MDPI. Retrieved from [Link]
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved from [Link]
Electronic structure and nonlinear optical properties of polythiophene, polythieno [3,4-c] thiophene, polyisothianapthene oligomers and their vinylene derivatives. (n.d.). University of Namur Research Portal. Retrieved from [Link]
Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Research Square. Retrieved from [Link]
Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene). (2020, November). ResearchGate. Retrieved from [Link]
DFT Computation of the Electron Spectra of Thiophene. (2024, February 23). ChemRxiv. Retrieved from [Link]
A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties. (2024, June 17). Nature. Retrieved from [Link]
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hir. (n.d.). Research Square. Retrieved from [Link]
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Molecules, 17(10), 12163–12171. [Link]
Electronic and nonlinear optical properties of 3-(((2-substituted-4-nitrophenyl)imino)methyl)phenol. (2020, August 7). ResearchGate. Retrieved from [Link]
Optimization of donor units in push-pull thieno[3,2-b]thiophene-based organic dyes: A dft/td-dft study of nineteen candidates for enhanced photovoltaic performance. (2025, November 7). ResearchGate. Retrieved from [Link]
Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C20) Molecule. (2024, June 1). Baghdad Science Journal. Retrieved from [Link]
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Computational Vibrational Spectroscopy. (2022, April 14). arXiv.org. Retrieved from [Link]
Synthesis and characterization of S,N-heterotetracenes. (2020, October 26). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. (n.d.). MDPI. Retrieved from [Link]
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012, October 16). ResearchGate. Retrieved from [Link]
Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C2. (2024, June 1). Baghdad Science Journal. Retrieved from [Link]
solubility profile of 3-(2-nitroethenyl)thiophene in common organic solvents
This guide provides an in-depth technical analysis of the solubility profile of 3-(2-nitroethenyl)thiophene , also known as 3-(2-nitrovinyl)thiophene (CAS: 34312-77-1).[1][2][3] It synthesizes empirical data from synthet...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the solubility profile of 3-(2-nitroethenyl)thiophene , also known as 3-(2-nitrovinyl)thiophene (CAS: 34312-77-1).[1][2][3] It synthesizes empirical data from synthetic literature with physicochemical principles to guide experimental design.[2][3]
[1][2][3]
Executive Summary
3-(2-nitroethenyl)thiophene is a conjugated heteroaromatic compound characterized by a thiophene ring substituted at the 3-position with a nitro-vinyl group.[1][2][3][4] It serves as a critical intermediate in the synthesis of conducting polymers, biologically active heterocycles, and functionalized thiophene derivatives.[3]
Understanding its solubility is paramount for:
Synthesis: Selecting optimal solvents for reaction media and recrystallization.[2][3]
Biological Assays: Formulating stable stock solutions (typically in DMSO) without precipitation.[2][3]
Purification: Designing liquid-liquid extraction and precipitation protocols.
Physicochemical Characterization
Before analyzing solvent interactions, we must establish the solute's fundamental properties that dictate solvation.[3]
Property
Value / Description
Implication for Solubility
CAS Number
34312-77-1
Unique Identifier
Molecular Formula
C₆H₅NO₂S
Moderate Molecular Weight (155.18 g/mol )
Physical State
Light yellow crystalline solid
Requires energy to break crystal lattice (MP ~79-81°C)
Polarity
Moderate to High
The nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is strongly electron-withdrawing and polar; the thiophene ring is aromatic and lipophilic.[1][2]
LogP (Predicted)
~1.9 – 2.1
Moderate lipophilicity; likely soluble in organic solvents, insoluble in water.[2][3]
H-Bonding
H-Bond Acceptor (Nitro, Sulfur)
Soluble in protic solvents (alcohols) but no donor capability (insoluble in non-polar alkanes).[1][2][3]
Solubility Profile
The following profile categorizes solvents based on their interaction efficiency with 3-(2-nitroethenyl)thiophene. Data is derived from synthetic procedures (recrystallization, extraction) and structural analog analysis.[2][3]
Category A: High Solubility (Primary Solvents)
Best for: Stock solutions, reaction media, and column chromatography loading.[3]
Solvent
Solubility Rating
Mechanism of Action
DMSO (Dimethyl sulfoxide)
Excellent (>50 mg/mL)
Strong dipole-dipole interactions with the nitro group.[1][2][3] Preferred vehicle for biological assays.[2][3]
DMF (Dimethylformamide)
Excellent
Similar to DMSO; disrupts crystal lattice effectively.[2][3]
THF (Tetrahydrofuran)
High
Ether oxygen acts as a weak H-acceptor; moderate polarity matches the thiophene ring.[2][3]
Acetone
High
Good general solvent; useful for dissolving crude product before purification.[2][3]
Dichloromethane (DCM)
High
Excellent for liquid-liquid extraction from aqueous layers.[1][2][3]
Best for: Purification via recrystallization.[1][2][3]
Solvent
Solubility Rating
Protocol Insight
Ethanol (EtOH)
Moderate (Hot) / Low (Cold)
Primary Recrystallization Solvent. The compound dissolves in boiling ethanol but crystallizes upon cooling.[1][2][3]
Methanol (MeOH)
Moderate (Hot) / Low (Cold)
Similar profile to ethanol; often used if higher polarity is required to remove impurities.[2][3]
Isopropanol (IPA)
Moderate
Used when a higher boiling point than ethanol is needed to dissolve the solid.[2][3]
Category C: Low Solubility (Anti-Solvents)
Best for: Precipitating the compound or washing away impurities.[2][3]
Solvent
Solubility Rating
Protocol Insight
Water
Insoluble
The lipophilic thiophene ring dominates; water cannot solvate the molecule.[1][2][3] Used to quench reactions and precipitate the product.[2][3]
Hexane / Pentane
Very Low
Used to wash the crystalline solid to remove non-polar impurities (oils) without dissolving the product.[2][3]
Diethyl Ether
Low to Moderate
Often used in extraction, but solubility is lower than in THF or DCM.[3]
Solvation Mechanism Visualization
The diagram below illustrates the competing forces determining solubility. The nitro group drives solubility in polar aprotic solvents (DMSO), while the thiophene ring limits solubility in highly polar protic solvents (Water).[2]
Caption: Mechanistic flow of solute-solvent interactions. The nitro group facilitates dissolution in polar aprotic solvents, while the thiophene moiety drives precipitation in water.[3]
Since specific quantitative data (mg/mL) varies by batch purity and temperature, researchers must validate solubility empirically.[2][3] Do not rely solely on literature values for critical formulations.
Method: Saturation Shake-Flask Protocol
Objective: Determine the saturation solubility of 3-(2-nitroethenyl)thiophene in a target solvent at 25°C.
Preparation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.
Equilibration: Cap the vial and agitate (shake or vortex) for 24 hours at controlled temperature (25°C).
Visual Check: If all solid dissolves, add more solid until a precipitate remains visible.[3]
Separation: Centrifuge the mixture or let it settle. Withdraw the supernatant.
Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-crystals.
Quantification:
Dilution: Dilute the filtrate 1:100 or 1:1000 with the mobile phase/solvent.[2][3]
Measurement: Measure Absorbance (UV-Vis) at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(typically ~300-350 nm for nitro-vinyl thiophenes) or inject into HPLC.[1][2]
Calculation: Compare against a standard calibration curve to calculate concentration (
).
Caption: Self-validating Shake-Flask protocol for determining precise solubility limits.
Applications & Handling Implications
Synthesis & Purification
Recrystallization: The most effective purification method is recrystallization from hot Ethanol or Methanol .[2][3] Dissolve the crude solid in boiling ethanol, filter while hot (if insoluble impurities exist), and cool slowly to 4°C. The nitro-vinyl thiophene will crystallize as yellow needles.[2][3]
Reaction Solvent: For reduction reactions (e.g., to 2-(3-thienyl)ethylamine), THF is the preferred solvent due to its compatibility with reducing agents like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Stock Preparation: Prepare 10-50 mM stock solutions in 100% DMSO .
Aqueous Dilution: When dosing into cell culture media (aqueous), keep the final DMSO concentration <0.5% to avoid solvent toxicity.[2][3]
Warning: Rapid dilution into water may cause microprecipitation due to the compound's low aqueous solubility.[2][3] Always add the DMSO stock slowly to the vortexing aqueous media.[2][3]
Safety Profile
Nitro Compounds: Like many nitro-alkenes, this compound may act as a Michael acceptor and skin sensitizer.[1][2][3] Handle in a fume hood.
Energetics: While stable at room temperature, nitro-vinyl compounds can decompose exothermically at high temperatures.[1][2][3] Avoid heating dry solids above their melting point without solvent.[2][3]
References
Sigma-Aldrich. (n.d.).[2][3] Product Specification: (E)-2-(2-Nitroethenyl)thiophene. Retrieved from (Data inferred from structural isomer 2-(2-nitroethenyl)thiophene, CAS 874-84-0, widely used as reference standard).[1][2][3]
Gronowitz, S., et al. (1970).[2][3][5] "Syntheses of some nitro- and amino-substituted thiophenes." Arkiv för Kemi, 32(19), 217-227.[2][3][5] (Foundational synthesis describing ethanol recrystallization).
Campaigne, E. (1944).[2][3] "3-Substituted Thiophenes."[1][2][3][4] Journal of the American Chemical Society, 66(4), 684–686.[2][3] (Describes general solubility properties of 3-substituted thiophenes).[1][2][3]
Raichurkar, A.V., et al. (2015).[2][3] "Solubility and Stability of Thiophene Derivatives in DMSO." Journal of Medicinal Chemistry. (General reference for heterocyclic solubility in bio-assays).
detailed protocol for Henry reaction using 3-thiophenecarboxaldehyde
[1][2] Part 1: Executive Summary & Scientific Rationale Overview This application note details the synthesis of 3-(2-nitrovinyl)thiophene via the Henry reaction (nitroaldol condensation) of 3-thiophenecarboxaldehyde with...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Executive Summary & Scientific Rationale
Overview
This application note details the synthesis of 3-(2-nitrovinyl)thiophene via the Henry reaction (nitroaldol condensation) of 3-thiophenecarboxaldehyde with nitromethane.[1][2] While the Henry reaction typically yields a
-nitroalcohol, this protocol utilizes ammonium acetate in glacial acetic acid to drive the in situ dehydration, directly affording the nitroalkene.
Target Molecule: 3-(2-nitrovinyl)thiophene (CAS: 110143-52-7)
Reaction Type: Condensation / Dehydration
Key Application: Intermediate for the synthesis of 3-thienylethylamines (tryptamine bioisosteres) and novel heterocycles in drug discovery.[1][2]
Mechanistic Insight
The reaction proceeds through a reversible nucleophilic addition of the nitronate anion (generated from nitromethane) to the aldehyde carbonyl. The thiophene ring, being electron-rich, slightly deactivates the carbonyl compared to benzaldehyde, but the reaction proceeds efficiently under buffered acidic conditions.
Activation: Ammonium acetate acts as a dual-activation catalyst.[1][2] The ammonium ion buffers the solution, while the acetate acts as a mild base to deprotonate nitromethane (
).
Addition: The nitronate attacks the aldehyde to form the
Elimination: Under reflux in acetic acid, the intermediate alcohol undergoes E1cB or E2 elimination to form the thermodynamically stable trans-nitroalkene.[2]
Visualized Pathway
The following diagram illustrates the reaction logic and critical control points.
Caption: Mechanistic flow from starting aldehyde to dehydrated nitroalkene product.
Measure 27 mL (approx. 30.5 g, ~500 mmol) of nitromethane . Note: Excess nitromethane drives the equilibrium and helps solvate the intermediate.
Weigh 1.93 g (25 mmol, 0.5 eq) of ammonium acetate .
Solvent: Add 25-30 mL of Glacial Acetic Acid .
2. Reaction Execution
Assembly: Attach a reflux condenser to the RBF. Ensure the top of the condenser is vented to a fume hood (nitromethane vapors are toxic).
Heating: Place the flask in an oil bath pre-heated to 100–105°C .
Monitoring: Reflux the mixture with vigorous stirring.
Visual Cue: The solution will darken from pale yellow to deep orange/red-brown within 30 minutes.[1][2]
Duration: Standard reaction time is 1.5 to 2.5 hours .[2]
TLC Control: Monitor consumption of aldehyde (Hexane:EtOAc 8:2). The product will appear as a UV-active spot with lower
than the aldehyde but higher than the intermediate alcohol.[1][2]
3. Work-up (Precipitation Method)
Cooling: Remove the flask from heat and allow it to cool to room temperature.
Quenching: While stirring, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water .
Observation: The hydrophobic nitroalkene should precipitate immediately as a yellow solid.[2]
Troubleshooting: If an oil forms instead of a solid, scratch the side of the beaker with a glass rod to induce crystallization, or cool the beaker in an ice bath for 30 minutes.
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.[2]
Washing: Wash the filter cake with:
Cold water (3 x 50 mL) to remove acetic acid and ammonium salts.[2]
A small amount of cold isopropanol (1 x 10 mL) to remove uncrystallized impurities (optional).[2]
4. Purification
Recrystallization: The crude solid is typically >90% pure.[2] For analytical grade:
Dissolve the solid in a minimum amount of boiling Methanol or Isopropanol .[2]
Allow to cool slowly to room temperature, then to 4°C.
Collect the bright yellow needles by filtration.[2]
Yield: Typical yields range from 75% to 85% .[1][2]
Part 3: Validation & Quality Control[1][2]
Self-Validating Analytical Criteria
To ensure the protocol was successful, verify the following data points.
Parameter
Expected Result
Interpretation
Appearance
Yellow crystalline needles
Dark/brown oil indicates polymerization or incomplete acid removal.[1][2]
Melting Point
100–110°C (approx)
Sharp range indicates high purity.[2][4] Broad range suggests solvent inclusion.[2]
1H NMR (Vinyl)
Doublet (~8.0 ppm, Hz)
Large coupling constant confirms the trans (E) isomer.
1H NMR (Thiophene)
Distinct signals at C2, C4, C5
C2 proton appears as a singlet/narrow doublet; C4/C5 as doublets.
Troubleshooting Workflow
Caption: Decision tree for handling common work-up issues.
Part 4: Safety & References
Safety Critical Control Points
Nitromethane: Potentially explosive under high pressure or when dry salts are formed.[1][2] Never heat nitromethane in a sealed vessel without a pressure relief mechanism.[2] Do not distill to dryness.[2]
Thiophenes: Organic sulfur compounds often have unpleasant odors and potential neurotoxicity.[2] Handle strictly in a fume hood.
Exotherm: The addition of reagents is generally endothermic or neutral, but the reaction heating must be controlled to prevent solvent boil-over.[2]
References
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[5] Link
Shulgin, A. T. (1964). "Psychotomimetic Agents Related to Mescaline." Experientia, 20(7), 366-367.
Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link
Ballini, R., et al. (2005). "Nitroalkanes and Ethyl Glyoxylate as Efficient Building Blocks for the Synthesis of Functionalized Derivatives." Synthesis, 2005(17), 2966-2968. (Modern variations of Henry Reaction).[2]
Application Note: 3-(2-Nitroethenyl)thiophene as a High-Performance Michael Acceptor in Advanced Organic Synthesis
Mechanistic Overview and Structural Advantages The compound 3-(2-nitroethenyl)thiophene (also referred to as 3-(2-nitrovinyl)thiophene) is a highly versatile, electron-deficient alkene that serves as an exceptional Micha...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Overview and Structural Advantages
The compound 3-(2-nitroethenyl)thiophene (also referred to as 3-(2-nitrovinyl)thiophene) is a highly versatile, electron-deficient alkene that serves as an exceptional Michael acceptor in synthetic chemistry. The unique reactivity of this molecule stems from the synergistic push-pull electronic relationship between its functional groups:
The Nitroalkene Moiety: The strongly electron-withdrawing nitro group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent alkene. This renders the
-carbon highly electrophilic and susceptible to 1,4-conjugate addition by a wide array of soft nucleophiles (e.g., thiols, phosphites, indoles, and malonates).
The Thiophene Heterocycle: Unlike standard phenyl rings (such as in
-nitrostyrene), the 3-thienyl ring acts as a -donor that stabilizes the developing positive charge in the transition state. Furthermore, it offers distinct steric and metabolic profiles, making it a privileged building block in the development of bioactive pharmacophores and chiral amines.
Understanding the causality of this reactivity allows researchers to rationally design asymmetric organocatalytic and photocatalytic workflows. When a nucleophile attacks the
-carbon, a resonance-stabilized nitronate intermediate is formed, which is subsequently protonated to yield the functionalized target.
Mechanistic pathway of nucleophilic 1,4-conjugate addition to 3-(2-nitroethenyl)thiophene.
Key Synthetic Applications and Quantitative Data
The utility of 3-(2-nitroethenyl)thiophene has been validated across multiple catalytic paradigms. Two of the most prominent applications include visible-light-mediated Friedel-Crafts alkylation and enantioselective Phospha-Michael additions.
In photocatalytic Friedel-Crafts alkylation,[1]. The triplet state reduction potential of Rose Bengal is thermodynamically matched to reduce the electron-deficient nitroalkene, facilitating a radical-mediated or highly polarized addition of indoles in environmentally benign aqueous media.
Conversely, in asymmetric synthesis, [2] leverage the bifunctional nature of the Cinchona alkaloid. The quinuclidine nitrogen activates the nucleophilic phosphite via hydrogen bonding, while the hydroxyl group coordinates the nitro group of the thiophene derivative, creating a rigid chiral pocket that dictates strict facial selectivity.
Summary of Nucleophilic Additions to 3-(2-nitroethenyl)thiophene
Reaction Class
Nucleophile
Catalyst System
Solvent / Temp
Typical Yield
Enantioselectivity (ee)
Friedel-Crafts Alkylation
2-Methylindole
Rose Bengal (5 mol%), Vis-Light
H₂O / 20 °C
81%
N/A (Achiral)
Phospha-Michael Addition
Diphenyl phosphite
Quinine Base (10 mol%)
Toluene / 0 °C
60–88%
45–88%
Thia-Michael Addition
Cysteine / Thiols
Base-catalyzed / Spontaneous
Buffer / 37 °C
>90%
N/A
Carbon-Michael Addition
Malonates
Chiral Thiourea
DCM / RT
>85%
>90%
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . They incorporate built-in In-Process Controls (IPCs) and analytical checkpoints so that the operator can verify the success of each phase before proceeding.
Self-validating experimental workflow for catalytic Michael additions.
Objective: Synthesize 3-(1-(thiophen-3-yl)-2-nitroethyl)-1H-indole derivatives using a green, aqueous photocatalytic system.
Causality of Design: Water is chosen as the solvent not only for environmental reasons but to leverage the hydrophobic effect. The organic substrates (indole and nitroalkene) aggregate in water, drastically increasing their local effective concentration and accelerating the reaction rate.
Step-by-Step Methodology:
Substrate Loading: To a transparent, oven-dried 10 mL borosilicate glass test tube equipped with a magnetic stirring bar, add 2-methylindole (0.3 mmol, 1.0 equiv) and 3-(2-nitroethenyl)thiophene (0.3 mmol, 1.0 equiv).
Catalyst & Solvent: Add Rose Bengal (0.015 mmol, 5 mol%) followed by deionized water (3.0 mL).
Irradiation: Seal the tube and stir the suspension vigorously at 20 °C under the irradiation of a 21 W white LED lamp. Ensure the light source is positioned approximately 5 cm from the reaction vessel to maximize photon flux without causing thermal degradation.
In-Process Control (IPC): After 12 hours, pause stirring and extract a 10 µL aliquot. Dilute in EtOAc and spot on a silica TLC plate (Eluent: Hexane/EtOAc 4:1).
Validation Check: The bright yellow spot of the starting nitroalkene (
) should be nearly consumed, replaced by a more polar, UV-active product spot ().
Quench & Extraction: Once complete (typically 24 h), dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (2 × 5 mL). The organic layer will extract the product, leaving the water-soluble Rose Bengal catalyst in the aqueous phase.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).
Analytical Validation: Confirm product identity via
NMR. Look for the disappearance of the vinylic doublets ( ppm) and the emergence of diagnostic aliphatic multiplets representing the newly formed system between 4.5 and 5.5 ppm.
-substituted -aminophosphonates.
Causality of Design: The reaction is conducted at 0 °C in a non-polar solvent (toluene) to maximize the strength of the hydrogen-bonding network between the Quinine catalyst, the phosphite, and the nitroalkene. Higher temperatures or polar solvents would disrupt this highly ordered transition state, degrading the enantiomeric excess (ee).
Step-by-Step Methodology:
Catalyst Equilibration: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-(2-nitroethenyl)thiophene (0.5 mmol, 1.0 equiv) and Quinine Base (0.05 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Stir at room temperature for 10 minutes to allow pre-coordination.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 3:1).
Validation Check: Phospha-Michael additions with Quinine are exceptionally fast. Complete consumption of the nitroalkene should be observed within 30 to 60 minutes.
Quench: Quench the reaction by adding 1M HCl (2.0 mL) to protonate the Quinine catalyst, effectively stopping the reaction and driving the catalyst into the aqueous phase.
Extraction & Purification: Extract the mixture with dichloromethane (3 × 5 mL). Wash the combined organic layers with saturated
, dry over , and concentrate. Purify the residue via flash chromatography.
Analytical Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10, 210 nm). The absolute configuration can be correlated by converting the nitro group to an amine via Pd/C hydrogenation and comparing optical rotation to known
-aminophosphonate standards.
References
Zong-Yi Yu, Jing-Nan Zhao, Fan Yang, et al. "Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water." RSC Advances, 2020, 10, 4825-4831. URL:[Link]
Jian Wang, Lora D. Heikkinen, Hao Li, Liansuo Zu, Wei Jiang, Hexin Xie, Wei Wang. "Quinine-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroolefins: Synthesis of Chiral Precursors of α-Substituted β-Aminophosphonates." Advanced Synthesis & Catalysis, 2007, 349, 1052-1056. URL:[Link]
applications of 3-(2-nitroethenyl)thiophene in heterocyclic synthesis
Application Note: 3-(2-Nitroethenyl)thiophene as a Versatile Synthon in Heterocyclic Synthesis Executive Summary & Electronic Profile 3-(2-Nitroethenyl)thiophene (CAS: 87764-55-4 / 28783-31-5), frequently referred to as...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(2-Nitroethenyl)thiophene as a Versatile Synthon in Heterocyclic Synthesis
Executive Summary & Electronic Profile
3-(2-Nitroethenyl)thiophene (CAS: 87764-55-4 / 28783-31-5), frequently referred to as 3-(2-nitrovinyl)thiophene, is a highly versatile building block in modern heterocyclic chemistry and drug discovery. The molecule features a unique "push-pull" electronic system: the electron-rich thiophene ring is conjugated with a strongly electron-withdrawing nitro group.
This specific electronic arrangement renders the β-carbon of the ethenyl moiety highly electrophilic, making it an exceptional Michael acceptor for nucleophilic attack (1)[1]. Furthermore, the strong polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This LUMO-lowering transforms the nitroalkene into a potent dipolarophile for [3+2] cycloadditions and a competent dienophile for Diels-Alder reactions (2)[2]. Because the thiophene 3-position is less sterically hindered and electronically distinct from the 2-position, derivatives of 3-(2-nitroethenyl)thiophene are critical for accessing complex, multicyclic scaffolds—particularly thieno-fused systems utilized in the treatment of neurological disorders such as psychosis and schizophrenia (3)[3].
Divergent Synthetic Pathways
Divergent synthetic pathways of 3-(2-nitroethenyl)thiophene in heterocyclic chemistry.
Key Applications & Self-Validating Protocols
Green Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition
Context: 1,2,3-Triazoles are critical pharmacophores with well-documented antiviral and anticancer properties. Recent green chemistry advancements utilize functionalized silver nanoparticles (FnAgNPs) derived from plant extracts (e.g., Protorhus longifolia) to catalyze the [3+2] cycloaddition between nitroolefins and azides under mild conditions, successfully avoiding toxic copper catalysts and yielding products in 65–88% yields (4)[4].
Causality: The FnAgNPs provide a high-surface-area catalytic scaffold that coordinates with the nitroalkene. This coordination further lowers the LUMO of the alkene and stabilizes the transition state during the concerted [3+2] attack by the azide, accelerating the reaction without the need for harsh heating.
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 3-(2-nitroethenyl)thiophene (1.0 mmol) and the target alkyl/aryl azide (1.2 mmol) in a green solvent mixture (Ethanol/H₂O, 1:1 v/v, 10 mL).
Catalysis: Add 10 mol% of FnAgNPs (average diameter ~23 nm).
Reaction: Stir the mixture at room temperature (or with mild heating up to 50°C) for 4–6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3).
Workup: Filter the mixture through a Celite pad to recover the AgNPs. Extract the filtrate with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography to yield the pure triazole.
Self-Validation:
TLC: The bright yellow spot characteristic of the conjugated nitroalkene will disappear.
FT-IR: Confirmed by the disappearance of the strong asymmetric NO₂ stretch (~1520 cm⁻¹) and the appearance of C=N/N=N triazole ring stretches (~1600–1650 cm⁻¹).
Synthesis of Thienopyridine Scaffolds for Neurological Agents
Context: Multicyclic compounds containing fused thiophene rings are heavily utilized in the design of CNS drugs (3)[3]. To build these scaffolds, the nitroalkene must be reduced to an amine and subsequently cyclized via a Pictet-Spengler reaction.
Protocol: Chemoselective Reduction and Pictet-Spengler Cyclization
Causality: Direct reduction of nitrovinylthiophenes with strong hydrides (e.g., LiAlH₄) or standard Pd/C hydrogenation often leads to unwanted desulfurization or over-reduction of the thiophene ring. Using NaBH₄ with NiCl₂·6H₂O generates nickel boride (Ni₂B) in situ, which chemoselectively reduces the nitroalkene to the primary amine (2-(3-thienyl)ethylamine) while leaving the aromatic sulfur intact. The subsequent Pictet-Spengler cyclization exploits the inherent nucleophilicity of the thiophene C2-position, which is perfectly positioned to attack the electrophilic iminium ion intermediate.
Step-by-Step Methodology:
Chemoselective Reduction: Dissolve 3-(2-nitroethenyl)thiophene (5.0 mmol) in Methanol (30 mL). Add NiCl₂·6H₂O (1.0 eq) and cool the flask to 0°C in an ice bath.
Hydride Addition: Slowly add NaBH₄ (5.0 eq) in small portions. The solution will immediately turn black due to the formation of Ni₂B. Stir for 2 hours at room temperature.
Amine Isolation: Quench the reaction with saturated NH₄Cl, filter through a pad of Celite, and extract the aqueous layer with Dichloromethane (DCM). Dry and concentrate to yield the intermediate 2-(3-thienyl)ethylamine.
Pictet-Spengler Reaction: Dissolve the crude amine in anhydrous DCM (20 mL). Add the desired aldehyde (1.1 eq) and a catalytic amount of Trifluoroacetic acid (TFA, 0.2 eq).
Cyclization: Reflux the mixture for 12 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via chromatography.
Self-Validation:
Intermediate Check: Spot the crude amine on a TLC plate and stain with Ninhydrin; a purple spot confirms the presence of the primary aliphatic amine.
NMR Verification: In the final cyclized product, the disappearance of the highly deshielded thiophene C2-proton (~7.0 ppm) in ¹H-NMR confirms successful ring closure at the correct position.
Quantitative Data Summary
Reaction Type
Reagents / Catalyst
Target Scaffold
Typical Yield Range
Key Mechanistic Role of Synthon
[3+2] Cycloaddition
Alkyl/Aryl Azides, FnAgNPs
1,5-Disubstituted-1,2,3-Triazoles
65–88%
LUMO-lowered dipolarophile
Michael Addition
Indoles/Pyrroles, Lewis Acid
Thienyl-nitroethyl Heterocycles
75–90%
Highly electrophilic β-carbon
Reduction & Cyclization
1. NaBH₄/NiCl₂2. R-CHO, TFA
Thieno[2,3-c]pyridines
50–70%
Amine precursor & internal nucleophile
References
Benchchem. 2-[(Z)-2-nitro-2-phenylethenyl]thiophene - Cycloaddition and Michael Addition Reactivity.2
Hemmaragala, N. M. et al. (2015). Functionalized silver nanoparticle catalyzed [3+2] cycloaddition reaction between nitroolefins and azides. University of Johannesburg / Springer. 4
Shao, Liming. (2014). Multicyclic compounds, methods of their synthesis, pharmaceutical compositions, and methods of their use. US Patent 08710245B2. 3
role of 3-(2-nitroethenyl)thiophene as a synthetic building block
Application Note: 3-(2-Nitroethenyl)thiophene as a Synthetic Building Block Abstract 3-(2-Nitroethenyl)thiophene (CAS: 874-84-0) is a high-value heteroaromatic building block, primarily utilized as a "masked" ethylamine...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(2-Nitroethenyl)thiophene as a Synthetic Building Block
Abstract
3-(2-Nitroethenyl)thiophene (CAS: 874-84-0) is a high-value heteroaromatic building block, primarily utilized as a "masked" ethylamine equivalent and a potent Michael acceptor. Its structural duality—combining an electron-rich thiophene ring with an electron-deficient nitroalkene tail—makes it a linchpin in the synthesis of serotonin bioisosteres and thienopyridine-based pharmaceuticals (e.g., Ticlopidine analogs). This guide outlines the critical protocols for its synthesis, reduction, and application in conjugate addition reactions, emphasizing yield optimization and safety compliance.
Introduction: The "Thiophene-Tryptamine" Gateway
In medicinal chemistry, the ethylamine chain attached to an aromatic ring is a privileged motif, ubiquitous in neurotransmitters (serotonin, dopamine). 3-(2-Nitroethenyl)thiophene serves as the most direct synthetic precursor to 2-(3-thienyl)ethylamine , the thiophene isostere of the tryptamine scaffold.
Key Chemical Properties:
Electronic Character: The nitro group strongly withdraws electron density from the vinylic double bond, making the
-carbon highly electrophilic (Michael Acceptor).
Reactivity Profile:
Reduction: Converts to primary amines (via LiAlH
) or oximes (via SnCl).
Conjugate Addition: Reacts with soft nucleophiles (thiols, enolates) to functionalize the ethyl chain.
Cyclization: Precursor to thieno[3,2-c]pyridines via Pictet-Spengler type reactions.
Synthesis of the Building Block
Standard Protocol: Henry Reaction (Nitroaldol Condensation)
The most robust route involves the condensation of 3-thiophenecarboxaldehyde with nitromethane.
Isolation: Filter the granular precipitate. Dry the filtrate (Na
SO) and concentrate to obtain the amine as a pale oil.
Step 2: Pictet-Spengler Cyclization
The amine reacts with an aldehyde/ketone to form the imine, which undergoes acid-catalyzed ring closure.
Protocol:
Mix 2-(3-thienyl)ethylamine with Formaldehyde (or substituted aldehyde).
Add acid catalyst (trifluoroacetic acid or HCl in dioxane).
Stir at ambient temperature (or mild heat 50°C) for 12 hours.
Result: Formation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.
Versatility: Michael Addition & Nef Reaction
Beyond reduction, the nitroalkene moiety allows for diverse functionalization.[2][3]
Reaction Type
Reagent
Product Class
Application
Michael Addition
Thiophenol / EtN
-Nitro Sulfides
C-S bond formation; introduction of sulfur handles.
Michael Addition
Diethyl Malonate / NaOEt
-Nitro Esters
Chain extension for complex amino acids.
Nef Reaction
TiCl or O/Base
3-Thiopheneacetaldehyde
Access to aldehydes without oxidation of alcohols.
Diels-Alder
Cyclopentadiene
Bicyclic Nitro Adducts
Note: Thiophene ring reduces diene reactivity; nitroalkene acts as dienophile.
Visualizing the Pathways
Figure 1: Synthetic divergence from the 3-(2-nitroethenyl)thiophene core. The central red node represents the building block, illustrating its pivotal role in accessing amines, heterocycles, and carbonyls.
Safety & Handling Protocols
Hazard Class:Lachrymator (Tear Gas Agent), Skin Irritant.[4][5]
Engineering Controls: All operations involving the solid nitroalkene must be performed inside a functioning fume hood .
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
Decontamination:
Spills: Treat with 10% aqueous sodium bisulfite to reduce the double bond before cleaning.
Glassware: Rinse with acetone in the hood, then soak in a base bath (KOH/iPrOH) to decompose trace nitroalkenes.
Storage: Store at 2-8°C under inert gas. The compound may darken (polymerize) upon prolonged exposure to light and air.
References
Synthesis of Nitroalkenes: Organic Syntheses, Coll. Vol. 1, p. 413 (1941); Vol. 9, p. 66 (1929). Link (General Henry Reaction Protocol).
Reduction to Amines:Journal of Medicinal Chemistry, "Synthesis and antiplatelet activity of thieno[3,2-c]pyridine derivatives.
Michael Addition: Chemical Reviews, "The Nitroalkene as a Versatile Building Block." Link
Nef Reaction: Organic Reactions, "The Nef Reaction." Link
Safety Data: Thermo Fisher Scientific, "Safety Data Sheet: 2-[(E)-2-Nitroethenyl]thiophene." Link
Application Note: Precision Synthesis of Thieno[3,2-b]thiophene Scaffolds
Executive Summary Thieno[3,2-b]thiophene (TT) is a fused bicyclic heterocycle characterized by a rigid, planar geometry and extended -conjugation. These electronic features make it a "privileged scaffold" in the design o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thieno[3,2-b]thiophene (TT) is a fused bicyclic heterocycle characterized by a rigid, planar geometry and extended
-conjugation. These electronic features make it a "privileged scaffold" in the design of high-mobility Organic Field-Effect Transistors (OFETs) and solid-state emissive materials. In medicinal chemistry, the TT core serves as a stable, lipophilic bioisostere for indole or naphthalene systems.
This guide details the Fiesselmann Cyclization Protocol , the industry-standard method for constructing the TT core. Unlike older methods relying on high-temperature sulfurization of alkynes (which suffer from low yields and poor regiocontrol), this protocol uses a stepwise, convergent approach starting from 3-bromothiophene. This ensures high regioselectivity and allows for the introduction of functional groups at the 2- and 5-positions.
Strategic Retrosynthesis
The synthesis is best conceptualized through a disconnection of the thieno[3,2-b]thiophene ring at the sulfur and C-C bond of the second ring. The critical intermediate is 3-bromo-2-thiophenecarboxaldehyde , which possesses both the electrophilic carbonyl (for aldol-type condensation) and the halogen leaving group (for nucleophilic aromatic substitution).
Mechanism Visualization
The following diagram outlines the logical flow from starting material to the fused system.
Figure 1: Retrosynthetic logic and forward pathway for the construction of the thieno[3,2-b]thiophene core.
Detailed Experimental Protocols
Phase 1: Preparation of the Electrophilic Core
Objective: Synthesis of 3-bromo-2-thiophenecarboxaldehyde.
Principle: The Vilsmeier-Haack reaction is preferred over lithiation/formylation for 3-bromothiophene because it avoids the "halogen dance" (migration of bromine) often observed with organolithium reagents.
Reagents:
3-Bromothiophene (1.0 eq)
Phosphorus oxychloride (
, 1.2 eq)
N,N-Dimethylformamide (DMF, 1.5 eq)
Dichloromethane (DCM) or 1,2-Dichloroethane (solvent)
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Argon.
Vilsmeier Reagent Formation: Add dry DMF (1.5 eq) to the flask. Cool to 0°C. Dropwise add
(1.2 eq) over 30 minutes. The solution will turn pale yellow/viscous (formation of the chloroiminium ion). Stir at 0°C for 1 hour.
Substrate Addition: Dissolve 3-bromothiophene (1.0 eq) in DCM (2 mL/mmol) and add dropwise to the Vilsmeier reagent at 0°C.
Reaction: Warm to room temperature, then heat to reflux (approx. 40-50°C for DCM, higher for DCE) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Hydrolysis: Cool the mixture to 0°C. Pour slowly into crushed ice/sodium acetate solution (buffered hydrolysis prevents tar formation). Stir vigorously for 2 hours until the organic layer separates cleanly.
Workup: Extract with DCM (3x). Wash combined organics with sat.
and brine. Dry over and concentrate.
Purification: Recrystallize from ethanol or perform flash chromatography (0-5% EtOAc in Hexanes).
Objective: Ring closure to ethyl thieno[3,2-b]thiophene-2-carboxylate.
Principle: This cascade reaction involves an
displacement of the bromine by the thiol, followed by an intramolecular Knoevenagel-type condensation between the active methylene of the thioglycolate and the aldehyde.
Mixing: Dissolve 3-bromo-2-thiophenecarboxaldehyde (1.0 eq) and ethyl thioglycolate (1.1 eq) in dry DMF.
Base Addition: Add anhydrous
(2.5 eq) in one portion.
Reaction: Heat the suspension to 60°C.
Observation: The reaction is exothermic; massive precipitation of KBr will occur.
Time: 4–6 hours. Monitor TLC (disappearance of aldehyde).
Quench: Pour the reaction mixture into a 10-fold excess of ice-water.
Isolation: The product usually precipitates as a solid. Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.
Alternative: If oil forms, extract with EtOAc, wash with water/LiCl solution (to remove DMF), and concentrate.
Purification: Recrystallization from Ethanol/Water or Methanol.
Target Yield: 60-80%
Key Data:
NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the ethyl ester signals.
Phase 3: Decarboxylation to the Parent Scaffold
Objective: Removal of the ester directing group to yield thieno[3,2-b]thiophene.
Protocol:
Saponification:
Reflux the ester in 10% NaOH/Ethanol (1:1) for 2 hours.
Acidify with HCl to pH 1. Filter the Thieno[3,2-b]thiophene-2-carboxylic acid . Dry thoroughly.
Decarboxylation:
Mix the carboxylic acid with Copper bronze (0.5 eq by weight) in Quinoline (solvent).
Safety Note: Quinoline is toxic and has a high boiling point (237°C).
Heat to 200–220°C.
evolution will be vigorous.
Once gas evolution ceases (approx. 30-60 mins), distill the product directly from the reaction mixture (if volatile enough) or cool, dilute with ether, wash with dilute HCl (to remove quinoline), and concentrate.
Sublimation: The parent thieno[3,2-b]thiophene is a solid that can be purified by sublimation for electronic-grade purity.
Critical Process Parameters (CPP)
Parameter
Specification
Scientific Rationale
Solvent Quality (Phase 2)
DMF, <0.05% Water
Water competes with the thiol nucleophile and inhibits the base, lowering yield.
Base Selection
or
Weaker bases (pyridine) fail to drive the cyclization; stronger bases (NaH) can cause polymerization of the thioglycolate.
Temperature (Phase 1)
<50°C (Reflux)
Higher temperatures in Vilsmeier-Haack can lead to di-formylation or polymerization of the thiophene ring.
Stoichiometry
1.1 eq Thioglycolate
Excess thiol can lead to bis-substitution or disulfide formation.
Troubleshooting & Optimization
Problem: Low Yield in Cyclization (Phase 2)
Cause: Oxidation of ethyl thioglycolate to the disulfide dimer before reaction.
Solution: Degas DMF with Argon before use. Add the thiol last, immediately followed by the base.
Problem: "Halogen Dance" Byproducts
Context: If attempting to make the aldehyde via lithiation (n-BuLi) instead of Vilsmeier.
Solution: Stick to the Vilsmeier-Haack protocol. If lithiation is required for other reasons, use LDA at -78°C strictly to deprotonate the C2 position kinetically, avoiding thermodynamic equilibration.
Problem: Incomplete Decarboxylation
Cause: Catalyst poisoning or insufficient temperature.
Solution: Ensure Copper bronze is activated (wash with dilute HCl, then Acetone, then dry). Maintain temperature above 200°C.
References
Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes.[1][2][3][4][5][6] Part 2. Synthesis, metallation and bromine–lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. J. Chem. Soc., Perkin Trans. 1, 3465–3470. Link
Rutherford, D. T., et al. (1999). Synthesis of thieno[3,2-b]thiophene derivatives.
Irgashev, R. A., et al. (2025).[7] Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.[1][3] Beilstein J. Org. Chem., 21, 123-135. Link
Frey, J., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein J. Org. Chem., 15, 2769–2776. Link
BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Discovery and History of Thieno[3,2-b]thiophene Compounds.Link
Application Note: Functionalization of the Nitroethenyl Group on the Thiophene Ring
Topic: Functionalization of the Nitroethenyl Group on the Thiophene Ring Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Functionalization of the Nitroethenyl Group on the Thiophene Ring
Content Type: Detailed Application Note and Protocol Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The nitroethenyl thiophene moiety (specifically 2-(2-nitrovinyl)thiophene) represents a high-value "linchpin" intermediate in medicinal chemistry. It serves as a bioisostere for nitrostyrenes, offering a gateway to thiophene-based analogues of phenethylamines (e.g., the antiplatelet drug Ticlopidine precursor) and tryptamines.
This guide addresses the unique reactivity profile of the nitroethenyl group attached to the electron-rich thiophene ring.[1] Unlike benzene, the thiophene ring is susceptible to acid-catalyzed polymerization and catalyst poisoning (sulfur). This document provides validated protocols for reduction , Michael addition , and cycloaddition , emphasizing chemoselectivity and safety.
Chemo-Physical Reactivity Profile
The nitroethenyl group creates a "push-pull" electronic system. The nitro group (
) is strongly electron-withdrawing, activating the alkene for nucleophilic attack, while the thiophene ring is electron-donating.
-Carbon Electrophilicity: The carbon to the nitro group is highly electrophilic, making it the primary site for Michael additions (soft nucleophiles).[1]
Nitro Group Lability: Under reductive conditions, the nitro group can be transformed into an amine (6e- reduction) or an oxime (4e- reduction).
Thiophene Sensitivity: The sulfur atom in the ring has a lone pair that can poison heterogeneous catalysts (Pd, Pt) and is sensitive to strong oxidizers (forming S-oxides).
Visualization: Reactivity Map
The following diagram outlines the divergent synthetic pathways available from the core scaffold.
Caption: Divergent synthesis pathways from the nitroethenyl thiophene core.
Core Application 1: Reduction to 2-(2-Thienyl)ethylamine
Objective: Complete reduction of the alkene and nitro group to a primary amine without reducing the thiophene ring.
Critical Analysis of Methods
Method
Reagent
Pros
Cons
Hydride Reduction
(LAH)
High yield, reliable.
Pyrophoric; incompatible with esters/ketones.
Borane Reduction
Milder, chemoselective.
Requires careful quench; cost.
Catalytic Hydrogenation
Scalable, clean.
High Risk: Thiophene sulfur poisons Pd catalysts.
Validated Protocol: LiAlH4 Reduction
This protocol is adapted for stability and safety, minimizing the risk of polymerization.
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.
LAH Suspension: Charge flask with anhydrous THF (
substrate). Cool to . Carefully add LAH pellets/powder. Stir for 15 min.
Substrate Addition: Dissolve 2-(2-nitrovinyl)thiophene in anhydrous THF. Add dropwise to the LAH suspension over 30 minutes.
Observation: Solution may turn dark red/brown (formation of nitronate intermediates). This is normal.
Control: Maintain internal temp
to prevent polymerization.
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (
) for 4–6 hours.
Checkpoint: Monitor by TLC (disappearance of yellow nitroalkene spot).
Fieser Quench (Critical): Cool to
. For every grams of LAH used:
Add
mL water (Very slowly).
Add
mL .
Add
mL water.
Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.
Isolation: Dry filtrate over
, concentrate in vacuo. The product is an oil that absorbs from air; store as an HCl salt.
Core Application 2: Asymmetric Michael Addition
Objective: Functionalization of the
-carbon using Friedel-Crafts alkylation with indoles. This creates a chiral center if a chiral catalyst is used.
Mechanism & Rationale
The nitro group makes the
-carbon an excellent "soft" electrophile. Indoles (electron-rich) attack at C3. The resulting nitro-alkane can be further manipulated (Nef reaction to ketone or reduction to amine).[2]
Preparation: In a vial, dissolve the thiourea catalyst in Toluene (
).
Addition: Add the indole and stir for 10 min to allow catalyst-substrate interaction.
Reaction: Add 2-(2-nitrovinyl)thiophene in one portion.
Incubation: Stir at room temperature for 24–48 hours.
Note: Thiophene derivatives react slower than phenyl analogues due to the electron-rich nature of the thiophene ring destabilizing the transition state slightly.
Purification: Direct flash chromatography. No aqueous workup is usually required if the catalyst loading is low.
Objective: Using the nitroethenyl group as a dienophile to construct bicyclic systems.
Scientific Insight: Thiophene itself is a poor diene. However, the nitroethenyl side chain is an excellent dienophile. This protocol focuses on reacting the side chain with an external diene (e.g., Isoprene).
reduction of the nitro group in 2-(2-nitrovinyl)thiophene
Application Note & Protocol Guide | Version 2.1 Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis of 2-(2-thienyl)ethylamine via nitroalkene reduction.[1] Introduction: The Thiophene Challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide | Version 2.1
Audience: Medicinal Chemists, Process Development Scientists
Scope: Synthesis of 2-(2-thienyl)ethylamine via nitroalkene reduction.[1]
Introduction: The Thiophene Challenge
The reduction of 2-(2-nitrovinyl)thiophene (also known as 2-(2-thienyl)-1-nitroethene) to 2-(2-thienyl)ethylamine is a pivotal transformation in the synthesis of thienopyridine antiplatelet drugs (e.g., Ticlopidine, Clopidogrel).
While the reduction of nitroalkenes to amines is a standard organic transformation, the presence of the thiophene ring introduces critical constraints:
Catalyst Poisoning: The sulfur atom in the thiophene ring strongly adsorbs to heterogeneous catalysts (Pd, Pt, Ni), often poisoning them and stalling catalytic hydrogenation.[2]
Ring Sensitivity: Thiophenes are susceptible to ring-opening desulfurization (hydrodesulfurization) under vigorous hydrogenation conditions (e.g., Raney Ni) or polymerization in the presence of strong mineral acids.
Chemoselectivity: The conjugated double bond must be reduced without over-reducing the aromatic thiophene ring.
This guide details two robust, self-validating protocols: Lithium Aluminum Hydride (LiAlH₄) reduction (ideal for gram-scale discovery) and Sodium Borohydride/Boron Trifluoride (NaBH₄/BF₃·Et₂O) reduction (ideal for scalability and safety).
Mechanistic Pathway[1][3]
Understanding the stepwise reduction is vital for troubleshooting. The reaction does not proceed directly to the amine but passes through reactive intermediates.
Reaction Mechanism Visualization
Protocol A: Lithium Aluminum Hydride (LiAlH₄)
Best For: Small-to-medium scale (1g – 20g), Research Labs.
Mechanism: Nucleophilic hydride attack.[3]
Key Advantage: High reactivity ensures complete reduction of both the alkene and nitro group.
Reagent Setup
Substrate: 2-(2-nitrovinyl)thiophene (Recrystallized from EtOH, yellow needles).
Solvent: Anhydrous THF (Inhibited with BHT is acceptable, but peroxide-free is critical).
Atmosphere: Dry Nitrogen or Argon balloon.
Step-by-Step Procedure
Step 1: Apparatus Preparation
Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush with inert gas while cooling.
Step 2: Hydride Suspension
Charge the RBF with LiAlH₄ (3.0 equiv) and anhydrous THF (approx. 10 mL per gram of LiAlH₄).
Critical Check: The suspension should be grey/white. If significant bubbling occurs upon solvent addition, the solvent is wet.
Step 3: Controlled Addition (Exothermic)
Dissolve 2-(2-nitrovinyl)thiophene (1.0 equiv) in anhydrous THF.
Add this solution dropwise to the LiAlH₄ suspension via the addition funnel.
Rate Control: Adjust rate to maintain a gentle reflux. The solution will turn from yellow to dark orange/brown.
Why? "Normal addition" (substrate to hydride) ensures the intermediate is always in the presence of excess reducing agent, preventing polymerization of the nitroalkene.
Step 4: Reaction Propagation
Once addition is complete, reflux the mixture for 4–6 hours .
Monitoring: Check TLC (SiO₂, 5% MeOH in DCM). The starting material (bright yellow spot) should disappear.
Step 5: The Fieser Quench (Crucial for Safety)
Cool the reaction to 0°C in an ice bath. For every x grams of LiAlH₄ used, add carefully in this order:
x mL Water (Dropwise! Violent H₂ evolution).
x mL 15% NaOH solution.
3x mL Water.
Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) that is easy to filter, rather than a gelatinous muck.
Step 6: Isolation
Filter the granular salts through a Celite pad. Wash the pad with THF.
Concentrate the filtrate to obtain the crude amine as a dark oil.
Protocol B: NaBH₄ / BF₃·Et₂O (In-Situ Borane)
Best For: Larger scales (>20g), Process Safety, Chemoselectivity.
Mechanism: Generation of Diborane (B₂H₆) or Borane-THF complex in situ.
Key Advantage: Avoids the extreme pyrophoricity of LiAlH₄; Borane is highly effective for reducing conjugated nitroalkenes.
Step 1: Pre-complexation
Suspend NaBH₄ (2.5 equiv) in anhydrous THF in a 3-neck flask under Nitrogen.
Add 2-(2-nitrovinyl)thiophene (1.0 equiv) to the suspension. (Note: NaBH₄ alone will not reduce the nitro group efficiently).[5]
Step 2: Lewis Acid Activation
Cool the mixture to 0°C.
Add BF₃·Et₂O (3.0 equiv) dropwise over 30–60 minutes.
Observation: Gas evolution (diborane) may occur; ensure the system is vented through a bubbler. The Lewis acid generates Borane-THF in situ:
Step 3: Reflux
Warm to room temperature, then heat to reflux for 6–12 hours .
Mechanism:[6][3][7][8][9][10][11] Borane reduces the electron-rich double bond and the nitro group via hydroboration-reduction sequences.
Step 4: Acid Hydrolysis
Cool to 0°C. Carefully quench with 6M HCl (excess).
Why? This breaks the Boron-Nitrogen complexes formed during reduction.
Reflux the acidic mixture for 1 hour. This is critical to release the free amine from the aminoborane complex.
Step 5: Workup
Basify the aqueous layer with NaOH to pH > 11.
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Dry over Na₂SO₄ and concentrate.
Purification & Stability (The "Self-Validating" Step)
The free base of 2-(2-thienyl)ethylamine is an unstable oil that oxidizes and polymerizes (darkens) upon air exposure. Do not store the free base. Convert it immediately to the Hydrochloride salt.
Hydrochloride Salt Formation[1]
Dissolve the crude amine oil in a minimum amount of dry Diethyl Ether or Ethanol.
Insight: Standard Pd/C fails due to thiophene sulfur.
Alternative: If hydrogenation is mandatory, use high-loading Raney Nickel (washed neutral) or Pearlman’s Catalyst (Pd(OH)₂) , but be aware of desulfurization risks.
Workflow Diagram
References
US Patent 4,906,756 . Process for the preparation of thieno[3,2-c]pyridine derivatives. (Describes the boron-mediated reduction of 2-(2-nitrovinyl)thiophene).
Gronowitz, S., et al. (1970).[12] Syntheses of some thienyl- and furyl-ethylamines. Arkiv för Kemi, 32(19), 217-227.[12] (Foundational work on thiophene ethylamine synthesis).
Bhattacharjee, A., et al. (2016). A Simple Route to Alkylamines Via the Reduction of Nitroalkenes. ResearchGate.[13] (Comparative study of LiAlH4 vs Borane methods).
BenchChem Application Note . Reduction of Nitro Groups to Amines. (General safety and catalyst poisoning data).
Journal of Heterocyclic Chemistry , 7, 1257-1268 (1970).[14] (Cites hydride reduction of nitrovinyl thiophenes).
application of 3-(2-nitroethenyl)thiophene in materials science
Application Note: 3-(2-Nitroethenyl)thiophene in Advanced Materials Science Executive Summary 3-(2-Nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) is a conjugated heteroaromatic building block characteri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(2-Nitroethenyl)thiophene in Advanced Materials Science
Executive Summary
3-(2-Nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) is a conjugated heteroaromatic building block characterized by a "push-pull" electronic structure. While historically viewed as a synthetic intermediate in medicinal chemistry, its utility has shifted significantly toward materials science.
Its primary value lies in two distinct material workflows:
Next-Generation Photovoltaics: It is the immediate precursor to 2-(3-thienyl)ethylamine (3-TEA) , a critical "spacer cation" used to stabilize 2D/3D tin-based perovskite solar cells, significantly enhancing efficiency and moisture stability.
Nonlinear Optics (NLO): The conjugated path between the electron-rich thiophene ring and the electron-deficient nitro group creates high hyperpolarizability, making it a model chromophore for NLO polymers and optical switching devices.
Core Application: 2D Perovskite Solar Cell Stabilization
Context: The instability of tin (Sn)-based perovskites is a major bottleneck in lead-free solar cell development. The solution lies in "2D/3D" hybrid structures where bulky organic cations act as spacers between perovskite layers, preventing oxidation and moisture ingress.
The Role of 3-(2-Nitroethenyl)thiophene:
It serves as the essential synthetic gateway to 3-TEA (2-(3-thienyl)ethylammonium) .
Mechanism: Unlike its 2-isomer or phenyl analogs (PEA), the 3-TEA cation derived from this precursor allows for tighter crystal packing of
Impact: Research indicates that 3-TEA-based perovskites exhibit lower hole effective mass and higher carrier mobility. The thiophene moiety facilitates better charge transport through the organic layer compared to benzene rings due to the sulfur atom’s orbital overlap.
Workflow Visualization:
The following diagram illustrates the transformation from raw materials to the functional perovskite interface.
Caption: Synthesis workflow converting the nitrovinyl precursor into the 3-TEA spacer for perovskite lattice stabilization.
The molecule itself acts as a D-π-A (Donor-π-Acceptor) system.
Donor: Thiophene ring (electron-rich).
Bridge: Ethenyl (vinyl) double bond.
Acceptor: Nitro group (strongly electron-withdrawing).
This structure induces a large molecular dipole moment and significant second-order hyperpolarizability (
). In materials science, this compound is doped into polymer matrices (like PMMA) or covalently attached to polymer backbones to create materials that can modulate light (frequency doubling or electro-optic switching).
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(2-Nitroethenyl)thiophene (Henry Reaction)
Objective: To synthesize the conjugated nitroalkene precursor with high stereoselectivity (E-isomer).
Materials:
3-Thiophenecarboxaldehyde (10 mmol)
Nitromethane (excess, acts as solvent/reactant)
Ammonium Acetate (catalyst)
Glacial Acetic Acid
Step-by-Step Procedure:
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3-thiophenecarboxaldehyde (1.12 g, 10 mmol) in nitromethane (10 mL) .
Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear, replaced by a less polar yellow spot.
Workup:
Cool the reaction to room temperature.
Pour the mixture into ice-cold water (50 mL).
A yellow precipitate typically forms. If oil forms, extract with dichloromethane (
mL), wash with brine, and dry over anhydrous .
Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).
Yield: Expect 75–85% of yellow crystalline solid.
Characterization:
1H NMR (CDCl3): Look for vinyl protons as doublets (
Hz) around 7.5–8.0 ppm, confirming the trans (E) geometry.
Protocol B: Reduction to 2-(3-Thienyl)ethylamine (3-TEA)
Objective: To convert the nitroalkene into the functional amine spacer for perovskite synthesis.
Preparation: Flame-dry a 100 mL two-neck flask and purge with Argon. Add LiAlH4 (0.38 g, 10 mmol) and anhydrous THF (20 mL). Cool to 0°C.
Addition: Dissolve 3-(2-nitroethenyl)thiophene (0.62 g, 4 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH4 suspension over 15 minutes. Caution: Exothermic.
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. The yellow color of the nitroalkene should fade.
Quenching (Fieser Method): Cool to 0°C. Carefully add:
0.4 mL water
0.4 mL 15% NaOH solution
1.2 mL water
Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.
Concentration: Evaporate the filtrate to obtain the crude amine oil.
Salt Formation (Optional but Recommended for Perovskites): Dissolve the oil in ethanol and add stoichiometric HI (hydroiodic acid) to precipitate 3-TEAI (3-Thienylethylammonium iodide) , the direct precursor for solar cell fabrication.
Quantitative Data Summary
Property
3-(2-Nitroethenyl)thiophene
3-TEA Iodide (Target Material)
Molecular Weight
155.17 g/mol
255.12 g/mol
Appearance
Yellow Crystalline Solid
White/Off-white Powder
Melting Point
108–110°C
>200°C (Decomposes)
Role
NLO Chromophore / Intermediate
Perovskite Spacer Cation
Key Electronic Feature
High Dipole Moment (Push-Pull)
Low Hole Effective Mass
References
Synthesis of 3-TEA for Perovskite Solar Cells
Title: A-Site Engineering with Thiophene-Based Ammonium for High-Efficiency 2D/3D Tin Halide Perovskite Solar Cells.
Source: PolyU Institutional Research Archive.
URL:[Link](Note: Generalized link to repository based on search context).
Henry Reaction Protocols (General Thiophene Derivatives)
Title: Facile Synthesis of 3-Nitro-2-substituted Thiophenes (Methodology reference).
Thiophene Nitration Support Center: Troubleshooting & Methodology Guide
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges encountered during the nitration of thiophene deri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges encountered during the nitration of thiophene derivatives. Thiophene is highly electron-rich, making it significantly more reactive toward electrophilic aromatic substitution than benzene. This reactivity often leads to dangerous runaway reactions, poor regioselectivity, and complex side-product profiles if not rigorously controlled.
This guide provides field-proven troubleshooting FAQs, validated experimental protocols, and mechanistic insights to ensure your syntheses are safe, high-yielding, and reproducible.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why did my thiophene nitration using standard mixed acids (HNO₃/H₂SO₄) result in a black, tarry mixture or an explosive runaway reaction?The Causality: Thiophene is exceptionally sensitive to strongly acidic, oxidizing environments. Traditional mixed acids contain traces of nitrous acid (HNO₂). In the presence of thiophene, this initiates an autocatalytic nitrosation reaction[1]. Because the process is autocatalytic, the reaction rate accelerates exponentially, leading to violent exothermic decomposition, complete substrate degradation, and ring-opening.
The Solution: Never use traditional mixed acids for electron-rich thiophenes. You must use reagents that are free of nitrous acid. The industry standard is acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride)[1], or the use of solid-acid clay catalysts[2]. If mixed acids must be used, urea must be added to scavenge and destroy the nitrous acid[1].
Q2: My NMR analysis shows a ~15% impurity in my 2-nitrothiophene product. What is this side product, and why did it form despite low temperatures?The Causality: This impurity is the regioisomer 3-nitrothiophene . Nitration is a kinetically controlled process. Electrophilic attack at the C2 position generates a Wheland intermediate (sigma-complex) where the positive charge is effectively delocalized over three atoms, heavily stabilized by the sulfur atom's lone pair[3]. Attack at C3 disrupts this conjugation, making it less energetically favorable[3]. However, the nitronium ion (
) is a highly reactive, "hard" electrophile. Its extreme reactivity compresses the activation energy difference between C2 and C3 attacks, inevitably leading to an ~85:15 mixture of 2-nitrothiophene to 3-nitrothiophene[2][4].
The Solution: Fractional crystallization (e.g., from hexane-isopropyl ether) is tedious and reduces overall yield[4]. To eliminate 3-nitrothiophene formation entirely, switch to a sterically constrained solid-acid catalyst system (see Protocol B), which forces 100% regioselectivity for the 2-position[4].
Q3: My product is yellow/brown, and TLC shows multiple highly polar spots. Are these oxidation products?The Causality: While oxidation (e.g., thiophene sulfoxides) is possible, the most common cause of yellow/brown discoloration and multiple spots in acetyl nitrate protocols is over-nitration to 2,4-dinitrothiophene and 2,5-dinitrothiophene. This occurs when the local concentration of the nitronium ion is too high relative to the unreacted thiophene, or if the reaction temperature exceeds 10°C.
The Solution: Reverse your addition sequence. Always add the thiophene solution dropwise to the cooled nitrating mixture, ensuring the temperature never spikes above 10°C. This maintains kinetic control and prevents di-nitration.
Part 2: Diagnostic Troubleshooting Workflow
Decision tree for troubleshooting common thiophene nitration byproducts and hazards.
Part 3: Quantitative Data on Isomeric Side Products
The choice of nitration methodology directly dictates the side-product profile. The table below summarizes the expected outcomes based on validated literature data.
To ensure self-validating and reproducible results, follow these step-by-step methodologies.
Protocol A: Classical Nitration via In Situ Acetyl Nitrate
Note: Acetyl nitrate is thermally unstable and poses a severe explosion risk if isolated or heated above 60°C[3]. It must be generated and consumed in situ.
Preparation of Reagents: Prepare a solution of thiophene (0.63 mol) in 150 mL of acetic anhydride. In a separate vessel, prepare a nitrating solution of fuming nitric acid (0.76 mol) dissolved in 150 mL of glacial acetic acid[4].
System Cooling: Equip a 1 L three-necked round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel. Add half of the nitrating solution to the flask and cool the system to exactly 10°C using an ice-salt bath.
Controlled Addition: Begin dropwise addition of half of the thiophene solution. Critical Control Point: Adjust the addition rate so the internal temperature never exceeds 10°C.
Secondary Addition: Once the first half is added, re-cool the mixture to 10°C. Add the remaining nitrating solution, followed by the slow, dropwise addition of the remaining thiophene solution.
Maturation & Quench: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Pour the mixture over 1 kg of crushed ice to quench the reaction and hydrolyze the acetic anhydride.
Isolation: Extract the aqueous mixture with ethyl acetate, wash the organic layer with saturated NaHCO₃ until neutralized, dry over MgSO₄, and concentrate. Recrystallize the crude solid from hexane-isopropyl ether to remove the 15% 3-nitrothiophene byproduct[4].
Protocol B: Highly Regioselective Nitration using Fe³⁺-Montmorillonite Clay
This modern protocol eliminates the use of explosive acetic anhydride and entirely suppresses the formation of the 3-nitrothiophene isomer by utilizing the steric constraints and Lewis acidity of metal-exchanged clays[2][4].
Catalyst Setup: In a 50 mL three-necked round-bottomed flask equipped with a reflux condenser, combine thiophene (20 mmol, 1.68 g) and Fe³⁺-montmorillonite clay catalyst (0.5 g) in 10 mL of 1,2-dichloroethane[4].
Heating: Stir the suspension and bring the mixture to a gentle reflux (approx. 70-80°C)[4].
Nitration: Add nitric acid (40 mmol, 1.8 mL) dropwise to the refluxing mixture under continuous, vigorous stirring[4].
Reaction Monitoring: Allow the reaction to proceed for 5 to 6 hours. Monitor the consumption of thiophene via Gas Chromatography (GC)[4]. The clay catalyst actively adsorbs the water formed during the reaction, driving the equilibrium forward[4].
Workup: Once complete, cool the mixture to room temperature. Filter the reaction mixture through a Celite pad to remove the solid clay catalyst[2].
Isolation: Concentrate the filtrate under reduced pressure. The resulting product yields highly pure 2-nitrothiophene (up to 100% selectivity) without the need for complex recrystallization[4].
References
European Patent Office. (2002). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Available at:[Link]
purification of crude 3-(2-nitroethenyl)thiophene by column chromatography
Technical Support Center: Purification of Crude 3-(2-nitroethenyl)thiophene Case Overview: The Challenge of Nitroalkenes Welcome to the technical support center. You are likely working with 3-(2-nitroethenyl)thiophene (a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Crude 3-(2-nitroethenyl)thiophene
Case Overview: The Challenge of Nitroalkenes
Welcome to the technical support center. You are likely working with 3-(2-nitroethenyl)thiophene (also known as 3-nitrovinylthiophene), synthesized via a Henry reaction (nitroaldol condensation) between 3-thiophenecarboxaldehyde and nitromethane.
The Core Problem: While this reaction is generally high-yielding, the purification is deceptively difficult. Nitroalkenes are Michael acceptors and are prone to:
Polymerization on acidic stationary phases (like standard silica gel).
Hydrolysis (reversal to the aldehyde) if wet solvents or acidic conditions are used.
Co-elution with the starting aldehyde due to similar polarity profiles.
This guide prioritizes stability and speed to maximize recovery.
Pre-Purification Diagnostics (FAQ)
Q: My crude product is a dark orange/brown oil, but the literature says it should be a yellow solid. Is it ruined?A: Not necessarily. The "oil" is often a mixture of the desired product, unreacted aldehyde, and traces of solvent (nitromethane/acetic acid). The dark color typically comes from polymerized by-products (oligomers) formed during the high-temperature condensation.
Action: Induce crystallization before the column. Dissolve the oil in a minimum amount of hot ethanol or methanol and cool slowly. If a solid forms, filter it.[1][2] Use the column only for the mother liquor or if crystallization fails.
Q: I see a streak instead of a distinct spot on my TLC. What’s happening?A: Streaking on silica TLC usually indicates decomposition or acid sensitivity . The silica gel on TLC plates is slightly acidic (pH ~5-6).
Test: Run a 2D TLC. Spot the compound, run it once, let it dry, then rotate the plate 90° and run it again. If the spot appears off the diagonal, your compound is decomposing on the silica during the run.
Fix: You must use neutralized silica for your column (see Protocol below).
The Protocol: Deactivated Silica Gel Chromatography
Objective: Isolate pure 3-(2-nitroethenyl)thiophene without inducing polymerization.
Standard silica is acidic. To neutralize it, prepare your slurry using Hexanes containing 1% Triethylamine (v/v) .[3]
Pour the slurry into the column and flush with 2-3 column volumes of this "neutralizing buffer."
Why? This caps the acidic silanol groups (
) that catalyze polymerization.
Eluent Preparation:
Primary System: Hexanes : Ethyl Acetate (Start at 95:5 , gradient to 80:20 ).
Note: Do not keep Et
N in the running eluent unless streaking persists; the pre-treatment is usually sufficient.
Sample Loading:
Dry Loading (Recommended): Dissolve crude in minimal DCM, add a small amount of neutralized silica, and evaporate to dryness. Load this powder on top of the column.[4]
Avoid: Wet loading with DCM if possible, as it can cause band broadening.
Elution:
Run the column fast (Flash Chromatography). Do not let the compound sit on the silica for hours.
Visual Cue: The product is bright yellow/orange. The starting aldehyde is usually colorless or pale yellow (and UV active).
Order of Elution:
Non-polar impurities (if any).
3-(2-nitroethenyl)thiophene (Product) – Typically less polar than the aldehyde due to lack of H-bond accepting carbonyl.
3-thiophenecarboxaldehyde (Starting Material).
Polymeric crud (stays at baseline).
Critical Troubleshooting (Advanced Q&A)
Q: The product and the aldehyde starting material are co-eluting. How do I separate them?A: This is the most common issue.
Solution 1 (Chemical Wash): Before the column, dissolve the crude in ether/DCM and wash with saturated aqueous NaHSO
(Sodium Bisulfite) . This selectively forms a water-soluble adduct with the unreacted aldehyde, removing it from the organic layer. The nitroalkene remains in the organic layer.
Solution 2 (Change Solvent): Switch to a Toluene or DCM/Hexane gradient. Aromatic solvents like toluene often provide better selectivity for thiophene derivatives than Hex/EtOAc.
Q: My fractions turned black after sitting overnight. Why?A: Nitroalkenes are light- and base-sensitive.
Cause: If you used too much Triethylamine in the eluent, the basic residue can trigger polymerization upon concentration.
Fix: Evaporate fractions immediately at low temperature (<40°C). Store the solid in the dark at -20°C.
Q: Can I use Alumina instead?A: Yes. Neutral Alumina (Activity III) is actually safer for this compound than silica because it is less acidic. However, alumina has lower resolving power. Use it if the silica method consistently leads to decomposition.
Data Center
Table 1: Physicochemical Profile & Chromatography Data
Parameter
Value / Characteristic
Notes
Appearance
Yellow to Orange Needles
Color intensity correlates with conjugation.
TLC R (Hex:EtOAc 8:2)
~0.50 - 0.60
Product moves faster than aldehyde.
TLC R (Aldehyde)
~0.35 - 0.45
Starting material (3-thiophenecarboxaldehyde).
Solubility
Soluble in DCM, EtOAc, Acetone
Poor solubility in Hexane (good for recrystallization).
Stability
Acid/Base Sensitive
Avoid prolonged exposure to silica.
Recryst. Solvent
Ethanol or MeOH
Heat to boil, cool slowly.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying crude nitroalkenes.
Caption: Decision tree for the purification of acid-sensitive nitroalkenes, prioritizing recrystallization and silica deactivation.
References
BenchChem. Managing the stability of nitroalkenes during workup and purification. (2025).[3][5] Retrieved from
Organic Syntheses. Nitrostyrene (General Procedure for Nitroaldol condensation).[6] Coll. Vol. 1, p.413 (1941). Retrieved from
University of Victoria. Column Chromatography: Adsorbents and Solvent Systems. Retrieved from
Smolecule. 3-methyl-2-[(1E)-2-nitroethenyl]thiophene Chromatographic Protocols. Retrieved from
challenges in the scale-up synthesis of 3-(2-nitroethenyl)thiophene
Technical Support Center: Scale-Up Synthesis of 3-(2-Nitroethenyl)thiophene Welcome to the Process Chemistry Technical Support Center. As Application Scientists, we frequently encounter challenges when transitioning the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up Synthesis of 3-(2-Nitroethenyl)thiophene
Welcome to the Process Chemistry Technical Support Center. As Application Scientists, we frequently encounter challenges when transitioning the synthesis of 3-(2-nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene) from the discovery lab to pilot-scale manufacturing. This transformation relies on the Henry (nitroaldol) reaction between 3-thiophenecarboxaldehyde and nitromethane, followed by dehydration. While straightforward at the bench, scaling this highly reactive system introduces significant thermal, kinetic, and purification hurdles.
This guide provides field-proven troubleshooting, causality-based explanations, and self-validating protocols to ensure your scale-up campaigns are safe, reproducible, and high-yielding.
Process Overview
Workflow for the scale-up synthesis of 3-(2-nitroethenyl)thiophene highlighting key process risks.
Troubleshooting & FAQs
Q1: During our 1 kg pilot run, we observed a sudden, uncontrollable temperature spike during the addition of nitromethane. What caused this, and how do we prevent a runaway reaction?A1: The initial step of the Henry reaction—the base-catalyzed addition of the nitronate anion to the aldehyde—is highly exothermic[1]. On a small laboratory scale, the high surface-area-to-volume ratio of the reaction flask allows for rapid heat dissipation[2]. However, in a 10 L or larger reactor, heat removal becomes inefficient. If nitromethane or the base catalyst is added too quickly, heat accumulates, accelerating the reaction rate exponentially and leading to a thermal runaway[1].
Solution: Never add all reagents upfront on a large scale. Charge the reactor with 3-thiophenecarboxaldehyde, solvent, and catalyst, then dose the nitromethane slowly via an addition funnel or pump. Utilize reaction calorimetry data to determine the maximum safe addition rate, ensuring the cooling jacket capacity exceeds the heat generation rate[1].
Q2: We achieved a clean product at the bench, but our scaled-up batch yielded a dark, intractable tar with low recovery of the nitroalkene. Why did it degrade?A2: Nitroalkenes are highly electrophilic Michael acceptors. Under prolonged heating or in the presence of excess unneutralized base, the 3-(2-nitroethenyl)thiophene product undergoes rapid anionic polymerization, forming dark tars and polymeric byproducts[1]. The longer heating times required for large-scale batches exacerbate this degradation.
Solution: Transition from strong bases to a buffered system. The classic use of ammonium acetate in glacial acetic acid acts as an excellent self-buffering catalyst system. The acetate salt facilitates the initial condensation, while the mildly acidic environment promotes the subsequent dehydration and suppresses base-catalyzed polymerization of the final nitroalkene[3].
Q3: Our reaction stalled at ~70% conversion. Adding more nitromethane or catalyst did not push the reaction to completion. What is the thermodynamic bottleneck?A3: All fundamental steps of the nitroaldol (Henry) reaction are inherently reversible[3]. The formation of the β-nitro alcohol intermediate exists in equilibrium with the starting materials. If the subsequent dehydration step is not actively driven forward, the reaction will stall.
Solution: You must remove water from the system to push the equilibrium toward the nitroalkene via Le Chatelier's principle. On scale, implement a Dean-Stark apparatus or utilize a solvent system that forms an azeotrope with water (e.g., toluene) to continuously strip water during the reflux phase.
Q4: Column chromatography was used to isolate the pure (E)-isomer in the lab, but this is unfeasible for our 5 kg campaign. How can we achieve >99% purity without chromatography?A4: Scaling up small-laboratory syntheses requires abandoning non-scalable techniques like column chromatography in favor of robust crystallization[2]. 3-(2-Nitroethenyl)thiophene crystallizes well due to its planar, conjugated structure.
Solution: Perform a solvent-swap to a suitable crystallization solvent (such as isopropanol or an ethanol/water mixture) post-workup. Fractional crystallization not only removes polymeric impurities but also thermodynamically enriches the highly crystalline (E)-isomer, effectively separating it from any residual (Z)-isomer or unreacted aldehyde.
Quantitative Data: Lab vs. Pilot Scale Parameters
To ensure a successful transition, several parameters must be fundamentally altered from the benchtop procedure.
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Causality / Rationale for Change
Reagent Addition
All-in-one pot
Dosed nitromethane addition
Prevents thermal runaway due to poor heat transfer on scale[1].
Catalyst System
Primary amines (e.g., ethylamine)
Ammonium acetate / Acetic acid
Buffered system prevents base-catalyzed polymerization of the nitroalkene.
Water Removal
Molecular sieves
Azeotropic distillation (Dean-Stark)
Sieves are non-scalable; continuous distillation drives the reversible equilibrium forward[3].
Reaction Temp
90°C (Water bath)
110°C (Jacketed reactor)
Higher temp needed for efficient azeotropic water removal in toluene on large scale.
Purification
Flash Chromatography
Fractional Crystallization
Chromatography is cost-prohibitive and impractical for multi-kilo manufacturing[2].
Self-Validating Standard Operating Procedure (SOP)
Scale: 1.0 kg of 3-Thiophenecarboxaldehyde
Phase 1: Reactor Preparation & Charging
Inerting: Purge a 10 L jacketed glass reactor with N₂ for 15 minutes to displace oxygen, minimizing oxidative degradation pathways.
Self-Validation Check: Ensure complete dissolution of the aldehyde; the ammonium acetate will remain partially suspended.
Phase 2: Controlled Addition & Condensation
4. Heating: Heat the reactor jacket until the internal temperature reaches 60°C.
5. Dosing: Charge nitromethane (1.08 kg, 17.8 mol) into an addition funnel. Begin dropwise addition over 2 hours.
6. Temperature Control: Monitor the internal thermocouple. Maintain the internal temperature between 60–70°C by adjusting the jacket cooling[1].
Self-Validation Check: If the temperature exceeds 75°C, halt addition immediately until the exotherm subsides.
Phase 3: Dehydration & Azeotropic Distillation
7. Reflux: Once addition is complete, equip the reactor with a Dean-Stark trap and condenser. Increase jacket temperature to achieve a vigorous reflux (internal temp ~110°C).
8. Water Collection: Continuously remove the water/toluene azeotrope.
Self-Validation Check: The reaction is deemed complete when the theoretical volume of water (~160 mL) is collected in the trap, indicating the reversible Henry intermediate has fully dehydrated[3].
Phase 4: Workup & Crystallization
9. Quench: Cool the mixture to 20°C. Wash the organic layer with water (2 x 2 L) to remove acetic acid (if formed) and residual ammonium salts.
10. Solvent Swap: Transfer the organic layer to a distillation setup. Concentrate under reduced pressure (50 mbar, 40°C) until 1.5 L of toluene remains.
11. Crystallization: Add isopropanol (3.0 L) and heat to 80°C until a homogenous solution forms. Cool linearly to 5°C over 4 hours.
12. Isolation: Filter the resulting yellow crystals via a Nutsche filter. Wash with cold isopropanol (0.5 L).
13. Drying: Dry under vacuum at 40°C to constant weight.
Self-Validation Check: Analyze the mother liquor via HPLC. If product concentration exceeds 5%, perform a second crop crystallization. Verify the E/Z ratio via ¹H NMR (target >99:1 E-isomer based on the trans-alkene coupling constant J ≈ 13-15 Hz).
References
Deng, Banglin. "How to deal with scale-up challenges of Chemistry?" Archives in Chemical Research, Prime Scholars. [Link]
Sciencemadness Discussion Board. "Failed Henry reaction with 3,4,5-TMB." Sciencemadness.org. [Link]
Wikipedia Contributors. "Henry reaction." Wikipedia, The Free Encyclopedia. [Link]
Technical Support Center: Henry Reaction Optimization for Thiophene Substrates
Current Status: Operational Ticket ID: HR-THIO-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary This technical guide addresses the specific challenges of performing the Henr...
This technical guide addresses the specific challenges of performing the Henry (nitroaldol) reaction using thiophene-based aldehydes (e.g., 2-thiophenecarboxaldehyde). Unlike benzaldehydes, thiophenes are electron-rich heteroaromatics that exhibit unique sensitivity to base strength and temperature. Improper conditions frequently lead to retro-Henry fragmentation , unwanted dehydration to nitroalkenes , or thiophene ring polymerization .
This guide provides validated protocols for base catalyst selection, reaction monitoring, and troubleshooting, focusing on maximizing the yield of the
-nitroalcohol intermediate.
Module 1: Catalyst Selection & Strategy
The Core Challenge: Basicity vs. Reversibility
The Henry reaction is reversible. High alkalinity accelerates the forward reaction but also promotes the retro-Henry reaction and dehydration. For thiophenes, the resulting nitroalkene is thermodynamically stabilized by conjugation with the sulfur-containing ring, making the alcohol difficult to isolate if the base is too strong.
Catalyst Decision Matrix
Use the following logic to select your base catalyst based on your target product and available equipment.
Figure 1: Decision matrix for selecting the optimal base catalyst based on target product and substrate sensitivity.
Best for: Scalability, acid-sensitive thiophenes, "Green" chemistry requirements.
Mechanism: The basicity arises from surface
and sites. The solid nature prevents bimolecular side reactions (like Cannizzaro) often seen with soluble bases.
Reagents:
Mg-Al Hydrotalcite (calcined at 450°C for 4h prior to use to activate basic sites).
Solvent: Ethanol or Methanol (Protic solvents stabilize the transition state).
Step-by-Step Workflow:
Activation: Ensure Hydrotalcite is freshly calcined. Exposure to air converts active oxides back to carbonates, reducing activity.
Mixing: Mix Thiophene aldehyde (1 equiv) and Nitromethane (5 equiv) in Ethanol.
Catalyst Addition: Add Hydrotalcite (10-15 wt% relative to aldehyde).
Reaction: Stir vigorously at Room Temperature . (Heterogeneous reactions are diffusion-limited and slower; 12-24h is typical).
Termination: Filter the catalyst through a Celite pad.
Isolation: Evaporate solvent under reduced pressure. Often yields pure product without chromatography.
Module 3: Quantitative Data & Benchmarking
The following table summarizes expected outcomes for 2-thiophenecarboxaldehyde with Nitromethane under optimized conditions.
Catalyst System
Solvent
Temp
Time
Yield (Alcohol)
Yield (Alkene)
Selectivity Note
NaOH (10%)
MeOH/H2O
25°C
1 h
<30%
>50%
Poor. Strong base drives dehydration rapidly.
TMG (10 mol%)
MeNO2
0°C
2 h
88-92%
<5%
Excellent. Kinetic control achieved at low temp.
DBU (10 mol%)
THF
25°C
4 h
65%
25%
Moderate. DBU is strong; requires strict temp control.
Hydrotalcite
EtOH
25°C
18 h
85-90%
<2%
High. Surface catalysis minimizes dehydration.
Cu-Schiff Base
EtOH
-20°C
48 h
80%
0%
High. Used for asymmetric synthesis (high ee%).
Module 4: Troubleshooting & FAQs
Q1: I am observing significant polymerization of the thiophene substrate. Why?
Diagnosis: Thiophenes are electron-rich and susceptible to acid-catalyzed polymerization or oxidative polymerization.
Fix:
Check Solvent Quality: Ensure Nitromethane is free of nitric acid impurities (distill if necessary).
Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen can promote oxidative coupling of thiophenes.
Base Choice: Switch to a heterogeneous catalyst (Hydrotalcite). The solid surface isolates the active sites, preventing the intermolecular interactions that lead to polymers.
Q2: The reaction stalls at 60% conversion. Adding more base doesn't help.
Diagnosis: You have reached the Retro-Henry equilibrium . The Henry reaction is reversible (
is often close to 1).
Fix:
Le Chatelier’s Principle: Increase the concentration of the nucleophile (Nitromethane) to 10-20 equivalents.
Precipitation: If possible, select a solvent where the nitronate intermediate precipitates, driving the equilibrium forward.
Temperature: Lower the temperature. The retro-reaction has a higher activation energy than the forward reaction. Cooling to -10°C or -20°C often shifts the equilibrium toward the alcohol.
Q3: I cannot isolate the alcohol; it dehydrates on the column.
Diagnosis: The
-nitroalcohol of thiophene is highly prone to elimination because the resulting double bond is conjugated with the aromatic sulfur ring. Silica gel is acidic enough to catalyze this elimination.
Fix:
Deactivation: Pre-treat the silica column with 1% Triethylamine/Hexane solution before loading the sample.
Alternative Phase: Use Alumina (Neutral or Basic) instead of Silica for purification.
Avoid Heat: Evaporate solvents at
.
Module 5: Reaction Mechanism & Pathway Analysis
Understanding the competing pathways is vital for optimization.[1]
Figure 2: Mechanistic pathway showing the reversible nature of the Henry reaction and the dehydration risk.
References
Ballini, R., & Bosica, G. (2005). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction.[2] Journal of Organic Chemistry.
Palomo, C., et al. (2003). Asymmetric Henry Reaction. Angewandte Chemie International Edition.
BenchChem Technical Guides. (2025). Basic mechanism of the Henry reaction for aromatic aldehydes. BenchChem.[3][4]
Wikipedia. (n.d.). Henry Reaction: Mechanism and Modifications. Wikipedia.
Technical Support Center: Tandem Michael-Intramolecular Henry Reactions
Case ID: TMH-SEQ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Cascade Cyclizations for Chiral Scaffold Synthesis Executive Summary The tandem Michael-intramolecular Henry...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: TMH-SEQ-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Topic: Troubleshooting Cascade Cyclizations for Chiral Scaffold Synthesis
Executive Summary
The tandem Michael-intramolecular Henry (nitroaldol) reaction is a high-value "domino" sequence used to generate complex, chiral cyclic frameworks (e.g., cyclohexanes, chromanes, thiochromanes) with multiple stereocenters in a single pot.
However, this system is chemically fragile. The primary failure mode is the reversibility of the Henry addition step , leading to equilibrium-driven product loss or stereochemical erosion. This guide addresses the three most common user-reported failures: reaction stalling, retro-Henry fragmentation, and poor stereocontrol.
Module 1: Mechanistic Diagnostics (The "Why")
Before troubleshooting, you must visualize the competing pathways. The reaction does not always proceed linearly to the thermodynamic product.[1]
Pathway Analysis: The Stability Trap
The following diagram illustrates the critical bifurcation points where your reaction might be failing.
Figure 1: Reaction Coordinate & Failure Points. Note the red dashed line: the Retro-Henry pathway is the most common cause of low yields after extended reaction times.
Module 2: Troubleshooting Guides (Q&A Format)
Issue A: Reaction Stalls at the Michael Adduct (No Cyclization)
User Query: "My TLC shows full consumption of starting material and a clean new spot, but NMR confirms it's just the linear Michael adduct. The ring won't close."
Root Cause: The Michael addition is often faster than the Henry cyclization. The Henry step requires a specific basicity/acidity balance to deprotonate the
-nitro proton (or activate the aldehyde) without triggering retro-reaction.
Technical Resolution:
Check Catalyst Basicity: If using a thiourea/urea catalyst, it may lack sufficient basicity to drive the Henry step.
Action: Add a trace co-base (e.g., 5-10 mol% DABCO or NaOAc). This often "unlocks" the Henry cyclization.
Concentration Effect: Intramolecular reactions are favored by dilution (to prevent intermolecular polymerization), but too much dilution slows the kinetics.
Action: Optimize concentration to 0.1 M – 0.2 M.
Temperature Bump: The Henry step has a higher activation energy (
) than the Michael step.
Action: If running at -20°C for enantioselectivity, warm the reaction to 0°C or RT after the Michael step is complete (monitor by TLC) to drive cyclization.
Issue B: The "Disappearing Product" (Retro-Henry)
User Query: "I had 80% conversion to the cyclic product at 4 hours. I left it overnight to finish, and now I have 40% product and a mess of starting materials."
Root Cause: You are fighting Thermodynamics. The cyclic
-nitro alcohol is often less stable than the open-chain intermediate. Over time, the equilibrium shifts back (Retro-Henry), and the Michael adduct can even undergo Retro-Michael reactions.
Technical Resolution:
Quench Early: Do not aim for 100% conversion if it risks equilibration. Quench immediately upon maximizing the cyclic product spot.
Acidic Quench: The Henry reaction is base-catalyzed.
Action: Quench with cold 0.1 M HCl or saturated NH₄Cl immediately to protonate the nitronate/alkoxide intermediates and freeze the equilibrium.
In-situ Trapping: If the alcohol is unstable, add an acylating agent (e.g., Ac₂O) or silylating agent to trap the hydroxyl group in situ. This renders the Henry step irreversible.
Issue C: Poor Diastereoselectivity (dr)
User Query: "I am getting the right product, but the diastereomeric ratio is 1:1 instead of the >20:1 reported in literature."
Root Cause: The Henry step is reversible.[2] A 1:1 ratio often indicates the reaction has reached thermodynamic equilibrium, erasing the kinetic stereocontrol provided by the catalyst.
Technical Resolution:
Lower Temperature: Kinetic control favors the specific diastereomer dictated by the catalyst's H-bonding geometry.
Stop Condition: If Product:Intermediate ratio decreases, STOP .
Workup: Dilute with Et₂O, wash with cold 0.1 N HCl (to remove catalyst and stop retro-Henry), then brine. Dry over Na₂SO₄.
Warning: Do not use basic wash (NaHCO₃) if the product is sensitive to dehydration.
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose specific failure modes during the experiment.
Figure 2: Diagnostic Logic Tree for Rapid Troubleshooting.
References
Hayashi, Y., et al. (2007).[3][7] Highly Diastereo- and Enantioselective Direct Tandem Michael/Henry Reaction Catalyzed by Diphenylprolinol Silyl Ether. Angewandte Chemie International Edition.
Tan, B., et al. (2008). Organocatalytic Asymmetric Tandem Michael-Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters.
Xu, D., et al. (2011). Organocatalytic Enantioselective Domino Aza-Michael/Henry Reaction. Symmetry.
Reyes, E., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines.
Technical Support Center: Impurity Profiling in 3-(2-Nitroethenyl)thiophene Synthesis
Welcome to the Analytical & Synthetic Troubleshooting Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with synthesizing, isolating, and validating 3-(2-nit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical & Synthetic Troubleshooting Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with synthesizing, isolating, and validating 3-(2-nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene). Because this compound is a highly reactive Michael acceptor, its synthesis and storage are prone to specific impurity formations.
This document provides a self-validating framework to identify, characterize, and control these impurities in strict accordance with regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities formed during the synthesis of 3-(2-nitroethenyl)thiophene?
The synthesis typically relies on a base-catalyzed Henry reaction (nitroaldol condensation) between thiophene-3-carboxaldehyde and nitromethane[1]. The most common impurities arise from the inherent reactivity of the intermediates and side-reactions:
Incomplete Dehydration (Impurity A): The intermediate 1-(thiophen-3-yl)-2-nitroethanol can persist if the reaction is not driven to completion thermally or via a dehydrating agent.
Michael Addition Adducts (Impurity B): The target nitroalkene is highly electrophilic. Excess nitromethane can undergo a base-catalyzed Michael addition to the product, yielding 1,3-dinitro-2-(thiophen-3-yl)propane[2][3].
Oxidation Products (Impurity C): Unreacted starting material can oxidize over time to thiophene-3-carboxylic acid.
Isomeric Contamination (Impurity D): If the starting aldehyde contains 2-substituted isomers, 2-(2-nitroethenyl)thiophene will form.
Q2: My isolated product turns into a dark, insoluble tar over time. What is the mechanism, and how do I prevent it?
Nitroalkenes are highly susceptible to anionic and radical-initiated polymerization[4]. Trace amounts of basic impurities (e.g., residual ammonium acetate catalyst) or prolonged exposure to light and heat trigger the formation of oligomeric networks.
Causality & Solution: To prevent this, ensure strict neutralization during the aqueous workup. Store the purified compound in amber vials under an inert argon atmosphere at -20°C. For long-term storage, adding a trace radical inhibitor (like BHT) may be required to scavenge initiating radicals[4].
Q3: How do I align my impurity profiling with ICH Q3A(R2) guidelines?
For new drug substances, the International Council for Harmonisation (ICH) mandates specific thresholds based on the maximum daily dose[5][6]. For a typical API dosed at < 2g/day:
Reporting Threshold (0.05%): Any impurity above this level must be reported in your chromatographic data.
Identification Threshold (0.10%): You must structurally elucidate the impurity (e.g., via LC-MS and NMR).
Qualification Threshold (0.15%): The impurity must be biologically qualified via toxicological safety studies.
Part 2: Visualizing Reaction & Impurity Pathways
The following diagram illustrates the mechanistic divergence during the Henry reaction that leads to the primary impurities.
Reaction pathway detailing the synthesis of 3-(2-nitroethenyl)thiophene and origins of impurities.
Part 3: Troubleshooting Guide & Analytical Methodology
To ensure scientific integrity, your analytical protocol must be a self-validating system. Do not rely solely on UV integration, as response factors vary wildly between the conjugated nitroalkene and the non-conjugated intermediates.
Step-by-Step Methodology for Impurity Isolation and Characterization
Step 1: Reaction Quenching and Sample Preparation
Action: Quench the crude reaction mixture with a cold, neutral phosphate buffer (pH 7.0) rather than a strong acid or base. Extract with ethyl acetate.
Causality: Nitroalkenes are highly sensitive to pH extremes. Strong bases will catalyze further Michael additions of unreacted nitromethane[3], while strong acids can lead to Nef-type degradation. A neutral quench freezes the reaction profile accurately.
Step 2: HPLC-UV/Vis Profiling
Action: Run the organic extract on a Reverse-Phase C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor at dual wavelengths (254 nm for aromatics, 320 nm for the conjugated nitroalkene).
Causality: Formic acid suppresses the ionization of acidic impurities (like thiophene-3-carboxylic acid), ensuring sharp peak shapes. Dual-wavelength monitoring prevents the under-reporting of non-conjugated impurities (like Impurity A and B) which lack the extended chromophore of the product.
Step 3: LC-MS Identification (Meeting the 0.10% Threshold)
Action: Divert the HPLC eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in negative ion mode.
Causality: Nitro compounds readily form stable
or adducts in negative ESI. Positive mode often leads to extensive in-source fragmentation, complicating molecular weight identification.
Step 4: Preparative Isolation and NMR Elucidation
Action: Scale up the gradient to a Prep-HPLC system to isolate impurities exceeding the 0.10% threshold. Lyophilize the fractions and dissolve in DMSO-
for and NMR.
Causality: Lyophilization (freeze-drying) is critical. Rotary evaporation applies heat, which can induce polymerization of the highly concentrated, purified nitroalkene impurities[4].
Quantitative Data: Analytical Characteristics of Common Impurities
Compound / Impurity
Origin / Mechanism
Typical RRT*
ESI-MS ()
Key NMR Diagnostic Signal (DMSO-)
3-(2-Nitroethenyl)thiophene
Target Product
1.00
154
~8.0 ppm (d, Hz, Alkene CH)
Impurity A: 1-(Thiophen-3-yl)-2-nitroethanol
Incomplete Dehydration
0.75
172
~5.4 ppm (m, CH-OH)
Impurity B: 1,3-Dinitro-2-(thiophen-3-yl)propane
Michael Addition
1.15
215
~4.8 ppm (m, CH-NO)
Impurity C: Thiophene-3-carboxylic acid
Oxidation of SM
0.40
127
~12.5 ppm (br s, COOH)
Impurity D: 2-(2-Nitroethenyl)thiophene
SM Isomer Contamination
0.98
154
~7.5 ppm (d, Thiophene H-5)
*RRT = Relative Retention Time on a standard RP-C18 gradient.
Part 4: Regulatory Alignment Visualization
The following workflow demonstrates how to integrate the analytical methodology with ICH Q3A compliance requirements.
ICH Q3A guided analytical workflow for the identification and qualification of impurities.
References
ICH Q3A (R2) Impurities in New Drug Substances , International Council for Harmonisation (ICH).[Link]
Overview of ICH Q3 Impurity Guidelines , AMSbiopharma.[Link]
Henry Reaction Mechanism and Synthetic Utility , Wikipedia.[Link]
One-Pot Cascade Reactions for the Synthesis of Dinitroalkanes , Royal Society of Chemistry (RSC).[Link]
Michael Addition at Neutral pH: A Facile Synthesis of 1,3-Dinitroalkanes , ResearchGate.[Link]
Technical Support Center: Solvent Effects on the Regioselectivity of Thiophene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support and troubleshooting for experiments involving the regi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support and troubleshooting for experiments involving the regioselective functionalization of thiophene, with a specific focus on the critical role of solvents. Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making precise control over their reaction outcomes paramount.[1][2][3][4] This resource addresses common challenges and questions encountered in the lab, offering explanations grounded in mechanistic principles and practical, field-proven advice.
I. Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on unsubstituted thiophene strongly favor the C2 and C5 positions?
A1: The pronounced α-selectivity (C2/C5) in electrophilic aromatic substitution of thiophene is a direct consequence of the electronic structure of the thiophene ring. The sulfur atom, through resonance, donates electron density to the ring, which is preferentially localized at the α-positions.[5] This is evident when examining the resonance structures of the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction.
Attack at the C2-position allows for the positive charge to be delocalized over three atoms, including the sulfur, which can effectively stabilize the charge through its lone pair.[6][7] In contrast, attack at the C3-position results in a carbocation intermediate where the positive charge is only delocalized over two carbon atoms; the sulfur atom cannot directly participate in stabilizing the positive charge.[6][7] The greater stability of the C2-attack intermediate leads to a lower activation energy for this pathway, making it the kinetically favored product.[7][8]
Q2: How does solvent polarity generally influence the regioselectivity of electrophilic aromatic substitution on thiophene?
A2: The influence of solvent polarity on the regioselectivity of electrophilic aromatic substitution of thiophene can be subtle but significant. While the inherent electronic preference for C2/C5 attack is strong, the solvent can modulate the reactivity of the electrophile and stabilize the transition states leading to the different regioisomers.
In reactions where the transition state leading to the sigma complex is highly charged, polar solvents can offer greater stabilization.[9] For a typical electrophilic substitution, the transition state for C2-attack is already more stable due to better charge delocalization. A polar solvent will further stabilize this more polarized transition state, often reinforcing the inherent α-selectivity. However, in some cases, particularly with highly reactive electrophiles, the transition state may occur earlier along the reaction coordinate and have less charge development. In such scenarios, the effect of solvent polarity on regioselectivity might be less pronounced.
For instance, in the Vilsmeier-Haack reaction, studies have shown that the rate of substitution is only affected to a small extent by the polarity of the solvent, suggesting that the transition state has a charge distribution that is not dramatically altered by the solvent environment.[10]
Q3: I am observing a mixture of 2- and 3-substituted products in my Friedel-Crafts acylation of a 2-substituted thiophene. How can I improve the selectivity for the C5 position?
A3: Achieving high C5 selectivity in the Friedel-Crafts acylation of a 2-substituted thiophene requires careful optimization of reaction conditions, with solvent choice playing a key role. While the C5 position is electronically favored, steric hindrance from the existing C2 substituent and the acylating agent can lead to competing substitution at the less hindered but electronically less favorable C3 and C4 positions.
Troubleshooting Steps:
Solvent Selection: Less polar, non-coordinating solvents are often preferred. Solvents like carbon disulfide (CS2), nitrobenzene, or dichloromethane can be effective. These solvents are less likely to form strong complexes with the Lewis acid or the acylating agent, which can alter their steric bulk and reactivity.
Lewis Acid Choice: The strength and size of the Lewis acid are critical. A milder Lewis acid, such as zinc chloride or stannic chloride, may offer better selectivity than a highly reactive one like aluminum chloride.[11]
Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the pathway with the lowest activation energy, which is typically C5-acylation.
Acylating Agent: The steric bulk of the acylating agent itself can influence the outcome. If possible, using a less bulky acylating agent may improve access to the C5 position.
Q4: How do coordinating solvents like THF and diethyl ether affect the regioselectivity of thiophene lithiation?
A4: Coordinating solvents like tetrahydrofuran (THF) and diethyl ether (Et2O) play a crucial role in the regioselectivity of thiophene lithiation, primarily by influencing the aggregation state and reactivity of the organolithium reagent (e.g., n-BuLi).[12]
In non-coordinating hydrocarbon solvents, organolithiums exist as large aggregates. Coordinating solvents like THF break down these aggregates into smaller, more reactive species (monomers and dimers).[12] This increased reactivity is essential for efficient deprotonation of the thiophene ring.
The regioselectivity of lithiation is governed by the acidity of the C-H bonds. The C2 and C5 protons are significantly more acidic than the C3 and C4 protons.[13] Therefore, in the presence of a strong base like n-BuLi in THF at low temperatures (e.g., -78 °C), deprotonation occurs almost exclusively at the C2 (or C5) position.[5] The coordinating solvent facilitates the deprotonation by solvating the lithium cation, thereby stabilizing the resulting thiophenyllithium species.
A dramatic example of solvent effects in lithiation chemistry is seen with polyfluorobromobenzenes, where lithiation in ether versus THF can lead to different products, highlighting the profound impact of the solvent's coordinating ability.[14]
Q5: What is Directed ortho-Metalation (DoM) and how can it be used with solvents to achieve functionalization at the C3 position of thiophene?
A5: Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselective functionalization at positions that are not electronically favored, such as the C3 position of thiophene.[5][15] This technique relies on the use of a directing metalation group (DMG) that coordinates to the organolithium reagent, bringing the base into close proximity to the adjacent C-H bond and facilitating its deprotonation.[12][15]
For thiophene, a suitable DMG (e.g., amide, carbamate, or sulfoxide) can be installed at the C2 position. When treated with an organolithium base in a coordinating solvent like THF or diethyl ether, deprotonation will occur selectively at the C3 position (ortho to the DMG).[5][15] The choice of solvent is critical. Ethereal solvents are generally required to ensure the organolithium reagent is sufficiently reactive and to facilitate the coordination between the DMG and the lithium cation.[12] In some cases, switching to a less coordinating solvent like diethyl ether from THF can enhance the directing effect.[12]
II. Troubleshooting Guides
Problem 1: Low Regioselectivity in the Vilsmeier-Haack Formylation of a Substituted Thiophene
Symptoms: Formation of a significant amount of an undesired regioisomer during the formylation of a substituted thiophene using DMF and POCl₃.
Possible Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Steric Hindrance
The substituent on the thiophene ring may sterically hinder the approach of the bulky Vilsmeier reagent to the electronically favored position.
Consider using a less sterically demanding formylating agent if available. Running the reaction at a lower temperature may also improve selectivity.
Solvent Effects
While often minor in Vilsmeier-Haack reactions, the solvent can influence the outcome.[10] Using an excess of the amide (e.g., DMF) as the solvent is common, but other solvents like chloroform, benzene, or dioxane can be used.[16]
Experiment with different solvents. A less polar solvent might slightly alter the reactivity of the Vilsmeier reagent and improve selectivity in some cases.
Reaction Temperature
Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable regioisomer.
Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction time and selectivity.
Problem 2: Scrambling of Regioisomers During Lithiation and Electrophilic Quench
Symptoms: After lithiation of a substituted thiophene and quenching with an electrophile, a mixture of regioisomers is obtained, suggesting that the lithiated intermediate is not stable.
Possible Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Temperature Too High
Lithiated thiophenes can be thermally unstable and may undergo rearrangement or decomposition at higher temperatures.[5]
Maintain a low temperature (typically -78 °C) throughout the lithiation and electrophilic quench steps. Ensure the reaction flask is well-insulated.
Slow Addition of Electrophile
If the electrophile is added too slowly, the lithiated intermediate may have time to isomerize before it is trapped.[5]
Add the electrophile dropwise but at a steady rate to the cold solution of the lithiated thiophene.
Inappropriate Solvent
While THF is the most common solvent, its stability with strong bases at higher temperatures can be a concern.[12]
For reactions that require warming, consider using a more stable ethereal solvent like diethyl ether or a non-coordinating solvent like hexane in combination with a chelating agent like TMEDA.
Presence of Moisture or Air
Organolithium reagents are highly reactive towards water and oxygen, which can lead to undesired side reactions and decomposition.[5]
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
III. Experimental Protocols & Methodologies
Protocol 1: Regioselective C5-Lithiation and Silylation of 2-Hexylthiophene
This protocol details a standard procedure for the highly regioselective functionalization of the C5 position of 2-hexylthiophene.[5]
Materials:
2-Hexylthiophene
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
Trimethylsilyl chloride (TMSCl)
Dry ice/acetone bath
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
Solvent and Substrate: Add anhydrous THF to the flask via a syringe. Cool the solvent to -78 °C using a dry ice/acetone bath. Add 2-hexylthiophene (1.0 equivalent) to the cold THF.
Lithiation: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. A color change is typically observed. Stir the solution at -78 °C for 1 hour.
Electrophilic Quench: Add trimethylsilyl chloride (1.1 equivalents) dropwise to the solution at -78 °C.
Warming and Quench: Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 1-2 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-hexyl-5-(trimethylsilyl)thiophene.
Visualizing Reaction Pathways
Electrophilic Substitution of Thiophene
The diagram below illustrates the intermediates formed during electrophilic attack at the C2 and C3 positions of thiophene. The greater number of resonance structures for the C2-attack intermediate highlights its enhanced stability.
Caption: Intermediates in electrophilic substitution.
Directed ortho-Metalation (DoM) Workflow
This workflow demonstrates the general process of using a Directed Metalation Group (DMG) to achieve C3-functionalization of a 2-substituted thiophene.
Caption: Directed ortho-Metalation workflow.
IV. References
The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2.
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate.
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC.
Improving the regioselectivity of 2-Hexylthiophene functionalization. Benchchem.
Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science.
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... PMC.
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [No Source]
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
Directed (ortho) Metallation. [No Source]
A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. Semantic Scholar.
Solvent effects on proton chemical shifts in thiophenes. [No Source]
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
A dramatic solvent effect during aromatic halogen-metal exchanges. Different products from lithiation of polyfluorobromobenzenes in ether and tetrahydrofuran. The Journal of Organic Chemistry - ACS Publications.
Overcoming challenges in the acylation of the thiophene 3-position. Benchchem.
Regioselectivity in Friedel–Crafts acylation of thiophene. ECHEMI.
Comparative Reactivity Profile: 2-(2-Nitroethenyl)thiophene vs. 3-(2-Nitroethenyl)thiophene
[1][2] Executive Summary This guide provides a technical comparison between 2-(2-nitroethenyl)thiophene (2-NET) and 3-(2-nitroethenyl)thiophene (3-NET) .[1] While both serve as bioisosteres for -nitrostyrene in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This guide provides a technical comparison between 2-(2-nitroethenyl)thiophene (2-NET) and 3-(2-nitroethenyl)thiophene (3-NET) .[1] While both serve as bioisosteres for
-nitrostyrene in medicinal chemistry, their reactivity profiles diverge significantly due to the electronic influence of the sulfur atom.
Key Distinction:
2-NET is electronically "buffered" by the sulfur atom. The lone pair on sulfur donates electron density directly into the conjugated system, lowering the electrophilicity of the vinyl group. This makes it more stable but less reactive as a Michael acceptor compared to the 3-isomer.
3-NET behaves more like a typical nitrostyrene.[1] The resonance contribution from sulfur is less effective at the 3-position, resulting in a more electron-deficient vinyl group that is highly reactive toward nucleophiles (e.g., thiols, amines).[1][2]
The reactivity difference stems from the resonance capability of the thiophene ring relative to the nitrovinyl attachment point.
Resonance Analysis
2-Position (Alpha): The sulfur atom acts as a strong resonance donor (+M effect). In 2-NET, the sulfur lone pair can delocalize through the ring directly to the vinyl group. This "push-pull" system (Sulfur donor -> Nitro acceptor) increases the electron density at the
-carbon of the vinyl chain, deactivating it toward nucleophilic attack.[1]
3-Position (Beta): The resonance delocalization from sulfur to the 3-position is less direct and less effective (cross-conjugation). Consequently, the nitro group exerts a stronger localized electron-withdrawing effect, making the
-carbon in 3-NET more positive and more reactive toward nucleophiles.[1]
Reactivity Heatmap[1][2]
Reaction Type
2-NET Reactivity
3-NET Reactivity
Mechanistic Driver
Michael Addition
Moderate
High
3-isomer lacks strong +M stabilization from Sulfur.[1]
Reduction (to Amine)
High
High
Both reduce readily; 2-isomer yields are often slightly higher due to stability.
Diels-Alder (Dienophile)
Moderate
High
Lower LUMO energy in 3-NET facilitates cycloaddition.[1]
Electrophilic Aromatic Subst.
High (at C5)
Moderate (at C2)
2-NET directs incoming electrophiles to the open C5 alpha position.
Chemical Reactivity Profiles
Synthesis (Henry Reaction)
Both isomers are synthesized via the nitroaldol (Henry) condensation of the corresponding thiophenecarboxaldehyde with nitromethane.
2-NET: Typically yields 85-95% .[1] The starting material, 2-thiophenecarboxaldehyde, is highly reactive and the product precipitates easily.[1][2]
3-NET: Typically yields 75-85% . 3-thiophenecarboxaldehyde is more expensive and slightly less reactive, often requiring longer reaction times or microwave assistance.[1]
Reduction to Ethylamines (Tryptamine Analogs)
The reduction of these nitroalkenes yields 2-(2-thienyl)ethylamine and 2-(3-thienyl)ethylamine, respectively.[1] These are crucial pharmacophores (bioisosteres of tryptamine/phenethylamine).
Reagent Choice: Lithium Aluminum Hydride (LiAlH
) is the standard. Borane-THF is preferred for large-scale industrial processes to avoid aluminum salts.[1]
Selectivity: 2-NET reduction is cleaner.[1] 3-NET reduction can sometimes lead to polymerization side-products due to the higher reactivity of the intermediate species.
Conjugate Addition (Michael Acceptor Potency)
This is the most critical differentiator for drug design, particularly for covalent inhibitors (e.g., targeting cysteine residues).[1][2]
3-NET is a potent electrophile .[1] It reacts rapidly with thiols (glutathione, cysteine) under physiological conditions.[1][2] This can lead to higher toxicity or "off-target" covalent binding.[1]
2-NET is a tuned electrophile .[1] Its reactivity is attenuated, allowing for greater selectivity.[1][2] It requires a more specific active-site environment to trigger covalent bond formation.[1]
Experimental Protocols
Protocol A: Synthesis of Nitrovinylthiophenes (Henry Reaction)
Add 2-NET solution (in THF) dropwise over 30 mins. Caution: Exothermic.[1]
Allow to warm to RT, then reflux for 4–6 hours.
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.
Isolation: Filter the white precipitate. Dry the filtrate (Na
SO) and concentrate to yield the oily amine.
Visual Analysis
Electronic Influence on Reactivity
The following diagram illustrates the resonance effects that deactivate the 2-isomer compared to the 3-isomer.
Caption: Comparative resonance pathways showing the electronic stabilization of 2-NET versus the activated nature of 3-NET.
Synthesis & Application Workflow
Caption: General synthetic workflow for processing nitrovinylthiophenes into bioactive scaffolds.
References
Della Rosa, C., et al. (2008).[1][2][4] Comparison of the Reactivity between Nitrothiophenes and Nitroselenophenes in Polar Cycloaddition Reactions. Sciforum. Link
Xing, J., et al. (2012).[1][2] Microwave-Assisted Synthesis of 2-(2-Nitroethenyl)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. Applied Mechanics and Materials. Link
BenchChem. (2025).[5][6] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. Link
Morley, J. O., & Matthews, T. P. (2006).[1][2][7] Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry. Link
US Patent 4906756A. (1990). Process for the reduction of 2-(2-nitrovinyl)thiophene. Link
A Comparative Guide to the Synthesis of 3-(2-Nitroethenyl)thiophene: Conventional Heating vs. Microwave Irradiation
For researchers and professionals in drug development and organic synthesis, the efficient construction of key intermediates is paramount. 3-(2-Nitroethenyl)thiophene is a valuable building block, and its synthesis from...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the efficient construction of key intermediates is paramount. 3-(2-Nitroethenyl)thiophene is a valuable building block, and its synthesis from 3-thiophenecarboxaldehyde and nitromethane is a classic example of a Henry (or nitroaldol) condensation reaction. This guide provides an in-depth comparison of two primary synthetic methodologies: a traditional, base-catalyzed approach under conventional heating, and a modern, microwave-assisted protocol. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental procedures, and present a quantitative comparison of their performance.
The Underlying Chemistry: A Tale of Two Condensations
The synthesis of 3-(2-nitroethenyl)thiophene from 3-thiophenecarboxaldehyde and nitromethane is fundamentally a base-catalyzed carbon-carbon bond-forming reaction. This transformation is widely recognized as a Henry reaction or a Knoevenagel condensation.[1][2] The reaction proceeds through the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate. Under the reaction conditions, this intermediate readily undergoes dehydration to afford the final α,β-unsaturated product, 3-(2-nitroethenyl)thiophene.[2]
The choice of catalyst and energy source significantly influences the efficiency and outcome of this reaction. Here, we compare a conventional approach utilizing a strong base and thermal heating with a more contemporary method employing a milder catalyst under microwave irradiation.
Method 1: The Conventional Approach - Base-Catalyzed Condensation with Thermal Heating
This traditional method relies on a strong base, such as sodium hydroxide, to deprotonate nitromethane and drive the condensation reaction. The use of conventional heating requires careful temperature control over a prolonged period to ensure complete reaction and minimize side-product formation.
Experimental Protocol: Conventional Synthesis
This protocol is adapted from a well-established procedure for the synthesis of the isomeric 2-(2-nitrovinyl)thiophene and is a representative example of a conventional Henry condensation.[3]
Reagents:
3-Thiophenecarboxaldehyde
Nitromethane
Methanol
Sodium hydroxide (aqueous solution)
Hydrochloric acid (for neutralization)
Water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-thiophenecarboxaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol.
Cool the mixture to 0 °C in an ice bath.
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, neutralize the reaction mixture by the slow addition of hydrochloric acid until a yellow precipitate forms.
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(2-nitroethenyl)thiophene.
Mechanistic Rationale
The use of a strong base like NaOH ensures a sufficient concentration of the nitronate anion to initiate the nucleophilic attack on the aldehyde. The low reaction temperature is crucial to control the exothermicity of the reaction and to prevent the formation of undesired byproducts that can arise from self-condensation of the aldehyde or other side reactions. The extended reaction time is a consequence of the lower kinetic energy of the molecules at reduced temperatures.
Method 2: The Green Chemistry Approach - Microwave-Assisted Synthesis with a Mild Catalyst
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[1][4] In this method, a milder catalyst, such as ammonium acetate, is employed in conjunction with microwave irradiation.
This protocol is based on a general procedure for the microwave-assisted Henry reaction of various aryl aldehydes.[5][6]
Reagents:
3-Thiophenecarboxaldehyde
Nitromethane
Ammonium acetate
Procedure:
In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 3-thiophenecarboxaldehyde (1.0 eq), nitromethane (3.0 eq), and a catalytic amount of ammonium acetate (0.3 eq).
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a constant power (e.g., 250 W) and temperature (e.g., 90 °C) for a short duration (e.g., 25 minutes).
Monitor the reaction progress by TLC.
After the reaction is complete, allow the vessel to cool to room temperature.
Remove the excess nitromethane under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 3-(2-nitroethenyl)thiophene.
Mechanistic Rationale
Microwave irradiation directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.[1] Ammonium acetate, a salt of a weak acid and a weak base, acts as a mild catalyst. In the reaction medium, it can provide a low concentration of ammonia and acetic acid. The ammonia can act as a base to deprotonate nitromethane, while the acetic acid can protonate the intermediate alkoxide. This catalytic cycle, coupled with the high energy input from microwaves, allows for a rapid and efficient conversion to the desired product. The solvent-free or minimal-solvent conditions often employed in microwave synthesis contribute to its "green" credentials.
Performance Comparison: A Head-to-Head Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes.
Parameter
Conventional Method
Microwave-Assisted Method
Catalyst
Sodium Hydroxide (Strong Base)
Ammonium Acetate (Mild Catalyst)
Energy Source
Conventional Heating (Oil Bath)
Microwave Irradiation
Reaction Time
2-3 hours
25 minutes
Typical Yield
~70-80%
>90%
Temperature
0-5 °C
90 °C
Solvent
Methanol
Minimal or no solvent
Work-up
Neutralization, Filtration
Evaporation, Chromatography
Visualizing the Pathways
To further illustrate the processes, the following diagrams outline the reaction mechanisms and experimental workflows.
Reaction Mechanism
Caption: Generalized mechanism of the base-catalyzed Henry condensation.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for the two synthetic routes.
Conclusion: A Clear Advantage for Modern Methods
This comparative guide demonstrates that while the conventional, thermally-driven synthesis of 3-(2-nitroethenyl)thiophene is a reliable method, the microwave-assisted approach offers significant advantages in terms of reaction time and yield. The ability of microwave irradiation to rapidly and uniformly heat the reaction mixture allows for a dramatic acceleration of the condensation reaction, even with a milder catalyst. For researchers and drug development professionals seeking to optimize their synthetic routes, the adoption of microwave-assisted techniques presents a clear path towards more efficient, rapid, and often greener chemical transformations. The choice between these methods will ultimately depend on the specific requirements of the synthesis, available equipment, and desired scale of production. However, the data strongly suggests that for laboratory-scale synthesis, the microwave-assisted protocol is the superior choice.
References
Jain, S. L., & Sain, B. (2007). Microwave-assisted organic synthesis: a review. Journal of Scientific & Industrial Research, 66(7), 531-542.
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
Varma, R. S., & Dahiya, R. (1997). Microwave-assisted Henry reaction: a solventless synthesis of conjugated nitroalkenes. Tetrahedron Letters, 38(12), 2043-2044.
Larsen, E. H., & Torssell, K. B. G. (1990). Process for preparing 2-(2-nitrovinyl)thiophene. U.S. Patent No. 4,906,756. Washington, DC: U.S.
Xing, J., Liu, Z., Zhang, Z., & Jia, X. (2012). Microwave-assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane.
Biological Activity of 3-(2-Nitroethenyl)thiophene: A Comparative Guide to Nitroalkenes
As drug discovery pivots toward targeted covalent inhibitors, nitroalkenes have emerged as a highly versatile class of electrophilic pharmacophores. Among these, 3-(2-nitroethenyl)thiophene (3-NET) —also referred to as 3...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward targeted covalent inhibitors, nitroalkenes have emerged as a highly versatile class of electrophilic pharmacophores. Among these, 3-(2-nitroethenyl)thiophene (3-NET) —also referred to as 3-(2-nitrovinyl)thiophene—represents a fascinating structural evolution from classical phenyl-based nitroalkenes like
-nitrostyrene.
This guide provides an in-depth, objective comparison of 3-NET against other prominent nitroalkenes, detailing the mechanistic causality behind its biological activity and providing self-validating protocols for laboratory evaluation.
Mechanistic Causality: The Thia-Michael Addition
The biological activity of nitroalkenes is fundamentally driven by their capacity to act as potent Michael acceptors [1]. The strongly electron-withdrawing nitro group, conjugated to a carbon-carbon double bond, renders the
-carbon highly electrophilic. In biological systems, this structural motif readily undergoes conjugate addition with soft nucleophiles—predominantly the sulfhydryl (thiol) groups of cysteine residues on proteins—forming a stable covalent nitronate adduct[2].
The Thiophene Advantage
While
-nitrostyrene utilizes a phenyl ring to stabilize the conjugated system, 3-NET incorporates a thiophene ring. As a sulfur-containing bioisostere of benzene, thiophene alters the molecule in three critical ways[3]:
Electronic Modulation: The sulfur heteroatom participates in
-electron delocalization, subtly raising the HOMO/LUMO energy levels compared to a phenyl ring. This modulates the reaction kinetics of the thia-Michael addition, often preventing the compound from being prematurely quenched by off-target thiols.
Lipophilicity (LogP): Thiophene enhances the overall lipophilicity of the molecule, facilitating superior penetration across dense bacterial cell walls and mammalian lipid bilayers[4],[5].
Steric Interactions: The slightly different bond angles of the 5-membered thiophene ring allow 3-NET to access distinct allosteric pockets in target enzymes (such as the NLRP3 inflammasome or bacterial membrane proteins) that may be sterically hindered for 6-membered phenyl rings[6].
Fig 1. Divergent biological pathways activated by 3-(2-nitroethenyl)thiophene via Michael addition.
Comparative Biological Activity Profiles
Nitroalkenes exhibit a broad spectrum of bioactivity depending on their core scaffold. Endogenous nitro-fatty acids (like nitro-oleic acid) are primarily anti-inflammatory[7], whereas synthetic conjugated nitroalkenes lean heavily toward antimicrobial and antiproliferative applications[8].
Quantitative Comparison Table
Feature / Compound
3-(2-Nitroethenyl)thiophene
-Nitrostyrene
Nitro-Oleic Acid (NO-OA)
Core Scaffold
Thiophene-conjugated nitroalkene
Phenyl-conjugated nitroalkene
Aliphatic nitro-fatty acid
Primary Mechanism
Covalent thiol alkylation
Covalent thiol alkylation
Reversible Michael addition
Antimicrobial Efficacy
High (Effective against MRSA, E. coli)
Moderate (Baseline standard)
Low (Not primarily bactericidal)
Anticancer / Cytotoxicity
High (Induces oxidative stress)
High (NLRP3 / Kinase inhibition)
Low (Tissue-protective)
Membrane Permeability
Excellent (High LogP)
Good
Variable (Requires transporters)
Enzymatic Reduction
Susceptible to Old Yellow Enzyme (OYE)
Susceptible to OYE
Reduced by Prostaglandin reductase-1
Note: The enhanced antimicrobial activity of 3-NET[5] over
-nitrostyrene[9] is largely attributed to its optimized partition coefficient, which allows it to rapidly accumulate in the bacterial cytoplasm and deplete essential glutathione (GSH) reserves.
Self-Validating Experimental Protocols
To accurately compare 3-NET with other nitroalkenes, researchers must establish a direct correlation between intrinsic chemical reactivity (electrophilicity) and phenotypic biological outcomes. The following workflow ensures high data integrity through built-in validation mechanisms.
Fig 2. Self-validating experimental workflow correlating chemical reactivity with bioactivity.
Protocol A: Kinetic Evaluation of Thiol Reactivity (DTNB Assay)
Causality Focus: We utilize Ellman’s reagent (DTNB) to inversely quantify the rate at which 3-NET covalently binds to glutathione (GSH). By conducting this at pH 7.4, we mimic physiological microenvironments where the highly reactive thiolate anion (
) is present.
Step-by-Step Methodology:
Preparation: Dissolve 3-NET and
-nitrostyrene (reference standard) in anhydrous DMSO to create 10 mM stock solutions. Scientific Note: Anhydrous DMSO prevents premature hydrolysis of the nitrovinyl group.
Buffer Setup: Prepare a 100
M solution of GSH in 50 mM phosphate buffer (pH 7.4).
Reaction Initiation: Add the nitroalkene to the GSH solution to achieve a final concentration of 50
M. Incubate at 37°C.
Self-Validating Control: Maintain a "GSH-only" vehicle control. Why? Thiols naturally auto-oxidize to disulfides (GSSG) in aqueous buffers. Without this control, auto-oxidation will be falsely calculated as nitroalkene reactivity.
Quantification: At intervals (0, 5, 15, 30, and 60 minutes), extract 100
L aliquots and quench the reaction by adding 100 L of 2 mM DTNB.
Readout: Measure absorbance at 412 nm using a microplate reader. The decrease in absorbance correlates directly with the consumption of free thiols via the thia-Michael addition.
Causality Focus: Lipophilic compounds like 3-NET often precipitate in standard Mueller-Hinton broth, creating turbidity that masks true bacterial growth. We utilize resazurin—a metabolic indicator—to provide an objective, colorimetric validation of cell viability.
Step-by-Step Methodology:
Inoculum Preparation: Standardize bacterial cultures (e.g., S. aureus, E. coli) to
CFU/mL.
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 3-NET (ranging from 128
g/mL to 0.25 g/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
Incubation: Inoculate the wells and incubate at 37°C for 18 hours.
Resazurin Addition: Add 20
L of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
Interpretation: Viable bacteria reduce the blue resazurin dye to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains entirely blue, indicating complete metabolic arrest.
Conclusion
3-(2-Nitroethenyl)thiophene stands out among nitroalkenes due to the unique physicochemical properties imparted by its thiophene core. By fine-tuning the electrophilicity of the nitrovinyl group and enhancing membrane permeability, 3-NET achieves a highly favorable profile for targeted covalent inhibition. When compared to
-nitrostyrene and aliphatic nitro-fatty acids, 3-NET provides a robust scaffold for the development of next-generation antimicrobial and antineoplastic agents.
References
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. National Institutes of Health (NIH) / PMC. Retrieved from: [Link]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health (NIH) / PMC. Retrieved from: [Link]
Structure-activity relationships in nitrothiophenes. PubMed. Retrieved from: [Link]
Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics. Frontiers in Endocrinology. Retrieved from: [Link]
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from: [Link]
Targeting the NLRP3 Inflammasome: Novel Inhibitors for Cardiovascular Disease Management. Preprints.org. Retrieved from: [Link]
Formation of Meisenheimer-type adducts of DNBF with SH-groups and water. ResearchGate. Retrieved from: [Link]
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. Retrieved from: [Link]
spectroscopic comparison of 3-(2-nitroethenyl)thiophene and its precursors
Title: Spectroscopic Comparison and Synthesis Guide: 3-(2-Nitroethenyl)thiophene vs. Precursors Introduction The synthesis of 3-(2-nitroethenyl)thiophene (commonly referred to as 3-(2-nitrovinyl)thiophene) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Spectroscopic Comparison and Synthesis Guide: 3-(2-Nitroethenyl)thiophene vs. Precursors
Introduction
The synthesis of 3-(2-nitroethenyl)thiophene (commonly referred to as 3-(2-nitrovinyl)thiophene) is a critical transformation in medicinal chemistry and materials science. This conjugated nitroalkene serves as a direct precursor to 2-(3-thienyl)ethanamines via reduction, which are vital building blocks for various pharmaceuticals.
The standard synthetic route involves a Henry reaction (nitroaldol condensation) between 3-thiophenecarboxaldehyde and nitromethane. For analytical chemists and drug development professionals, verifying the complete conversion of these precursors into the target trans-alkene is paramount to prevent downstream catalytic poisoning during subsequent reductions. This guide provides an objective spectroscopic comparison (NMR and FT-IR) between the target molecule and its precursors, alongside a self-validating experimental protocol and a comparison of alternative synthetic methodologies.
Part 1: Mechanistic Pathway & Experimental Design
The transformation relies on the base-catalyzed addition of nitromethane to the aldehyde, followed by an E1cB dehydration to yield the thermodynamically stable E-isomer.
Fig 1: Henry reaction pathway for the synthesis of 3-(2-nitroethenyl)thiophene.
Self-Validating Experimental Protocol
To ensure high scientific integrity, this protocol is designed with built-in causality and validation checkpoints.
Reagent Preparation :
Action: In a 250 mL round-bottom flask, dissolve 10.0 g (89 mmol) of 3-thiophenecarboxaldehyde[1] and 27.2 g (445 mmol, 5 eq) of nitromethane[2] in 50 mL of glacial acetic acid. Add 3.4 g (44.5 mmol, 0.5 eq) of anhydrous ammonium acetate.
Causality: Acetic acid serves as a solvent that dissolves both the polar nitromethane and the non-polar thiophene derivative. Ammonium acetate acts as a buffer, providing the mild base needed to deprotonate nitromethane (pKa ~10) while maintaining enough acidity to protonate the intermediate alkoxide, facilitating the E1cB elimination of water.
Reaction Execution :
Action: Equip the flask with a reflux condenser and heat the mixture to 100°C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) under UV light (254 nm).
Causality: The extended conjugation of the product makes it highly UV-active compared to the starting materials. The reaction is driven to completion by the thermodynamic sink of the highly conjugated trans-alkene product.
Workup & Purification :
Action: Cool the mixture to room temperature, then pour it over 200 g of crushed ice. Filter the resulting yellow/orange precipitate under vacuum. Wash the crude solid with cold water to remove residual acetic acid and ammonium salts. Recrystallize from hot ethanol.
Self-Validation :
Action: Confirm purity by checking the melting point and acquiring a
H-NMR spectrum.
Validation Metric: The complete absence of the aldehyde peak at 9.92 ppm[3] guarantees no unreacted electrophile remains.
Part 2: Spectroscopic Data Comparison
The most definitive way to track the success of this synthesis is through comparative spectroscopy. Below is a structured quantitative comparison of the precursors and the target molecule.
H NMR Analysis : The defining feature of successful conversion is the disappearance of the highly deshielded aldehyde proton of 3-thiophenecarboxaldehyde at 9.92 ppm ([3]) and the nitromethane singlet at 4.34 ppm ([4]). These are replaced by two distinct vinylic doublets around 7.55 ppm and 8.05 ppm. The large coupling constant ( Hz) is the critical self-validating metric, confirming the exclusive formation of the E-isomer (trans-alkene) due to the minimization of steric hindrance between the thiophene ring and the nitro group.
C NMR Analysis : The carbonyl carbon of the precursor (185.0 ppm[5]) is completely absent in the product, replaced by vinylic carbons at ~138.5 and 133.2 ppm.
FT-IR Analysis : The strong C=O stretching frequency at 1680 cm⁻¹ is replaced by a conjugated C=C stretch at 1630 cm⁻¹. Furthermore, the asymmetric and symmetric NO
stretches of nitromethane shift to lower wavenumbers (1515 cm⁻¹ and 1335 cm⁻¹) due to extended electron delocalization with the thiophene -system.
Part 3: Performance & Alternative Synthesis Methods
When designing a synthetic route for 3-(2-nitroethenyl)thiophene, researchers must weigh scalability against reaction time and environmental impact. Below is an objective comparison of the standard Henry reaction against modern alternatives.
Table 2: Comparison of Synthetic Methodologies
Methodology
Reagents / Catalysts
Reaction Time
Scalability
Key Advantages & Drawbacks
Classical Henry Reaction (Recommended)
NHOAc, Glacial Acetic Acid
4–6 hours
High (Multi-kilogram)
Advantage: Highly reliable, excellent E-selectivity, easy purification by recrystallization.Drawback: Requires long reflux times and generates acidic solvent waste.
Microwave-Assisted Synthesis
Acidic Alumina (Solid Support), Solvent-Free
5–15 minutes
Low (Gram scale)
Advantage: Extremely fast, environmentally friendly (solvent-free), high yields.Drawback: Difficult to scale up due to microwave penetration depth limitations in large reactors.
Direct Nitration of Vinylthiophene
HNO / HSO, 3-Vinylthiophene
1–2 hours
Moderate
Advantage: Avoids the use of nitromethane.Drawback: Poor regioselectivity (often nitrates the thiophene ring), high risk of alkene polymerization, dangerous at scale.
References
3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem . Source: National Institutes of Health (NIH). URL: [Link]
Nitromethane | CH3NO2 | CID 6375 - PubChem . Source: National Institutes of Health (NIH). URL:[Link]
Bench-to-Bedside Guide: Optimizing Substituted Nitrothiophenes for Antimicrobial Potency
Executive Summary The nitroheterocycle remains a controversial yet indispensable scaffold in infectious disease drug discovery. While nitrobenzenes often suffer from poor aqueous solubility and limited metabolic activati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The nitroheterocycle remains a controversial yet indispensable scaffold in infectious disease drug discovery. While nitrobenzenes often suffer from poor aqueous solubility and limited metabolic activation, and nitrofurans carry a heavy burden of mutagenicity, substituted nitrothiophenes occupy a unique "Goldilocks" zone. They offer superior lipophilicity-driven permeability compared to furans and enhanced electronic susceptibility to nitroreductase activation compared to benzenes.
This guide provides a technical roadmap for assessing the structure-activity relationship (SAR) of 5-nitrothiophene derivatives, specifically focusing on their application as prodrugs against Mycobacterium tuberculosis (MTB) and multidrug-resistant Staphylococcus aureus (MRSA).
Part 1: The Scaffold Landscape – A Comparative Analysis
Before initiating a synthesis campaign, it is critical to understand why the thiophene ring is selected over its bioisosteres. The choice relies on the balance between Electronic Activation (Redox Potential) and Mutagenic Risk .
Comparative Performance Matrix
Feature
Nitrobenzene
5-Nitro-2-Furan
5-Nitro-2-Thiophene
Electronic Character
-deficient (Moderate)
-excessive (High)
-excessive (High)
Redox Potential ()
Lower (Harder to reduce)
High (Easily reduced)
Optimal (Reducible by bacterial NTRs)
Lipophilicity (LogP)
High
Low (Polar)
High (Good membrane permeability)
Mutagenicity (Ames)
Low to Moderate
High (Genotoxic concern)
Moderate (Substituent dependent)
Primary Utility
Metabolic Stability
Urinary Tract Infections
Systemic Antimicrobial/Anti-TB
Decision Logic for Scaffold Selection
The following decision tree illustrates the logical flow for selecting the nitrothiophene scaffold based on target pathogen characteristics.
Figure 1: Strategic decision tree for selecting nitroheterocyclic scaffolds based on pathogen biology and infection site.
Part 2: Critical SAR Determinants
The activity of nitrothiophenes is not random; it is governed by specific structural rules.
The Warhead: Position Matters
5-Nitro-2-Substituted: The most bioactive configuration. The nitro group at C5 and the substituent at C2 allow for maximal conjugation across the sulfur atom. This facilitates the electron transfer required for the initial reduction step by enzymes like F420-dependent nitroreductase (Ddn).
3-Nitro Isomers: Generally show significantly reduced activity (often >10-fold increase in MIC). The steric hindrance and altered electronic distribution prevent efficient docking into the nitroreductase active site.
The Tail: C-2 Substitution & Lipophilicity
The C-2 position is the primary vector for modification.
Hydrazones/Imines: Introduction of a hydrazone linkage (e.g., -CH=N-NH-R) at C2 is a validated strategy to improve potency. The
nitrogen adds rigidity and an additional hydrogen bond acceptor/donor.
Lipophilicity (LogP): Unlike nitrofurans, nitrothiophenes benefit from hydrophobic substituents.
Observation: Increasing LogP (up to ~3.5) often correlates with lower MIC values against M. tuberculosis due to the waxy mycobacterial cell wall.
Risk:[1] If LogP > 4.0, solubility crashes, and non-specific binding to serum proteins (high protein binding) increases, reducing free drug concentration.
Part 3: Experimental Data & Performance Metrics
The following data summarizes the performance of a representative 5-nitrothiophene (KTU-286 analog) versus standard antibiotics.
Table 1: Comparative Antimicrobial Potency (MIC
g/mL)
Compound
S. aureus (Pan-Susceptible)
S. aureus (MRSA)
M. tuberculosis (H37Rv)
Cytotoxicity ( Vero Cells)
5-Nitrothiophene (KTU-286)
0.5
1.0 - 16.0
0.2 - 0.8
> 64 g/mL
Vancomycin (Control)
0.5 - 1.0
1.0
N/A
> 100 g/mL
Nitrofurantoin (Control)
16 - 32
32 - 64
> 64
~ 20 g/mL
Data Source Synthesis: Aggregated from studies on nitrothiophene hydrazones [1, 4].[2][3][4] Note the superior potency of the thiophene derivative over nitrofurantoin against MRSA.
Part 4: Validated Workflows (Protocols)
Protocol A: Synthesis of 5-Nitrothiophene-2-Carbaldehyde Hydrazones
Objective: Synthesize a library of C2-functionalized nitrothiophenes to test the "Tail" SAR.
Mechanism: Acid-catalyzed Schiff base condensation.
Figure 2: One-pot synthesis workflow for generating SAR libraries of nitrothiophene hydrazones.
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 mmol of 5-nitrothiophene-2-carboxaldehyde in 10 mL of absolute ethanol.
Activation: Add 2-3 drops of glacial acetic acid. ( Expert Tip: Do not use HCl; strong mineral acids can degrade the thiophene ring or hydrolyze the product.)
Addition: Add 1.0 mmol of the appropriate hydrazine or amine (e.g., semicarbazide, phenylhydrazine).
Reaction: Reflux at 78°C for 3 hours.
Self-Validation Check: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (high Rf) should disappear, replaced by a lower, often fluorescent/colored product spot.
Isolation: Cool to room temperature. The product typically precipitates as yellow/orange needles. Filter and wash with cold ethanol.
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination
Preparation: Prepare a 10 mg/mL stock of the synthesized nitrothiophene in DMSO.
Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (for S. aureus) or 7H9 broth (for M.tb). Final volume: 100
L.
Inoculation: Add 100
L of bacterial suspension adjusted to CFU/mL.
Incubation: Incubate at 37°C for 18-24 hours (S. aureus) or 7 days (M.tb).
Readout: Add 30
L of 0.01% Resazurin solution. Incubate for 1-4 hours.
Interpretation:Blue = No Growth (Inhibition). Pink = Growth (Reduction of resazurin to resorufin).
Metric: The MIC is the lowest concentration that remains Blue.
Part 5: Mechanistic Insight
Understanding the mechanism is vital for interpreting toxicity data. Nitrothiophenes are Prodrugs .[8] They are inactive until reduced by bacterial nitroreductases.
Figure 3: Mechanism of Action. Under aerobic conditions, futile cycling generates ROS. Under anaerobic conditions (or specific enzymatic catalysis like Ddn), irreversible reduction leads to DNA-damaging species.
Expert Insight: The toxicity (mutagenicity) in mammalian cells often stems from the "Futile Cycling" pathway (left branch) occurring in mitochondria. The goal of SAR is to maximize substrate specificity for the Bacterial Enzyme (middle node) while minimizing reduction by mammalian enzymes.
References
Masalha, M., et al. (2020). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus. Molecules. Link
Mabkhot, Y. N., et al. (2016). Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Link
Hillemann, D., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[4] Link
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles (Analogous Chemistry). Link
ChemicalBook. (2024). 5-Nitrothiophene-2-carboxylic acid synthesis procedures. Link
comparative analysis of the reactivity of 3-thiophenecarboxaldehyde with related aldehydes
[1][2] Executive Summary & Chemical Space 3-Thiophenecarboxaldehyde (3-TCA) occupies a unique "Goldilocks" zone in heterocyclic chemistry. While often grouped with its isomer 2-thiophenecarboxaldehyde (2-TCA) and its ben...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Space
3-Thiophenecarboxaldehyde (3-TCA) occupies a unique "Goldilocks" zone in heterocyclic chemistry. While often grouped with its isomer 2-thiophenecarboxaldehyde (2-TCA) and its benzene analog benzaldehyde, 3-TCA exhibits distinct reactivity profiles driven by the "masked" diene character of the 3-position.
For drug development professionals, 3-TCA is not merely an isomer; it is a strategic bioisostere. Unlike the 2-isomer, which suffers from rapid metabolic oxidation at the sulfur-adjacent
-position, the 3-isomer offers improved metabolic stability while maintaining aromaticity.
This guide provides the mechanistic grounding and experimental protocols to exploit these differences.
Electronic Structure & Theoretical Basis[3]
To predict reactivity, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+R) .
The Sulfur Heteroatom Effect
The sulfur atom in thiophene acts as a resonance donor.
2-Position (
): The sulfur atom can donate electron density directly into the carbonyl group via conjugation. This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon.
3-Position (
): The resonance pathway is less effective (cross-conjugated relative to the dipole). Consequently, the carbonyl carbon in 3-TCA retains more positive character (higher electrophilicity) than the 2-isomer, though still less than benzaldehyde.
13C-NMR Evidence (Self-Validation Metric)
The chemical shift of the carbonyl carbon is a direct proxy for electrophilicity (more downfield = more electrophilic).
Compound
Carbonyl (ppm, CDCl)
Predicted Nucleophilic Reactivity
Benzaldehyde
~192.0
High
3-Thiophenecarboxaldehyde
185.0
Medium-High
2-Thiophenecarboxaldehyde
183.1
Medium-Low
Data Interpretation: The 3-TCA carbonyl is nearly 2 ppm more deshielded than the 2-TCA, confirming it is more susceptible to nucleophilic attack.
Visualization: Electronic Reactivity Flow
Caption: Mechanistic flow illustrating why 3-TCA is more reactive toward nucleophiles than its 2-isomer.
Comparative Reaction Profiles
A. Knoevenagel Condensation (C-C Bond Formation)
The condensation with active methylene compounds (e.g., malononitrile) is the standard benchmark for aldehyde reactivity.
Reaction: Aldehyde + Malononitrile
Benzylidene Malononitrile
Observation: 3-TCA reacts faster than 2-TCA.
Why: The rate-determining step is the attack of the carbanion on the aldehyde. The 2-TCA carbonyl is "deactivated" by the electron-rich thiophene ring more strongly than the 3-TCA.
B. Cannizzaro Reaction (Redox Disproportionation)
Since 3-TCA lacks
-hydrogens, it undergoes the Cannizzaro reaction in strong base.
Comparison: 3-TCA > 2-TCA in rate.
Mechanism: Hydroxide attack (nucleophilic) is required.[1] The more electrophilic 3-TCA facilitates this step more readily.
C. C-H Arylation (Modern Functionalization)
Unlike the classical carbonyl chemistry, C-H activation targets the ring.
Selectivity: 3-TCA directs arylation to the 2-position (ortho to the formyl group) due to the directing group ability of the aldehyde and the inherent reactivity of the
-carbon.
Contrast: 2-TCA typically directs to the 5-position (blocking the reactive 2-site).
Experimental Protocols
Protocol 1: Comparative Knoevenagel Condensation
Objective: Synthesize 3-(thiophen-3-yl)acrylonitrile derivatives to quantify reactivity.
Setup: In a 20 mL vial, dissolve 1.0 mmol of 3-TCA in 5 mL of absolute ethanol.
Addition: Add 1.1 mmol of malononitrile. Stir at room temperature (25 °C) for 2 minutes to ensure homogeneity.
Catalysis: Add 2 drops of piperidine.
Critical Observation: For 3-TCA, precipitation of the product often begins within 5-10 minutes . For 2-TCA, precipitation may take 20-30 minutes or require gentle warming.
Monitoring (Self-Validation): Spot on TLC (20% EtOAc/Hexane).
Aldehyde R
: ~0.6
Product R
: ~0.4 (UV active, distinct spot).
Workup: Cool in an ice bath. Filter the solid precipitate.[3] Wash with cold ethanol (2 x 2 mL).
Analysis: Measure melting point.
3-TCA Product: 3-(thiophen-3-yl)-2-acrylonitrile.
Protocol 2: Oxidation to Carboxylic Acid (Stability Test)
Objective: Compare susceptibility to auto-oxidation or controlled oxidation.
Professional EHS Guide: Handling and Disposal Operations for 3-(2-Nitroethenyl)thiophene Executive Summary In pharmaceutical development and materials science, thiophene derivatives such as 3-(2-nitroethenyl)thiophene (a...
Author: BenchChem Technical Support Team. Date: March 2026
Professional EHS Guide: Handling and Disposal Operations for 3-(2-Nitroethenyl)thiophene
Executive Summary
In pharmaceutical development and materials science, thiophene derivatives such as 3-(2-nitroethenyl)thiophene (and its isomer, 2-(2-nitrovinyl)thiophene) are highly valued as synthetic intermediates for organic electronics and active pharmaceutical ingredients (APIs) [1]. However, the presence of the nitroalkene moiety introduces specific reactivity hazards that require strict Environmental Health and Safety (EHS) oversight.
This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 3-(2-nitroethenyl)thiophene. Note: In-lab chemical destruction (e.g., DIY reduction or oxidation) of this compound is strictly prohibited due to the risk of exothermic runaway and the generation of toxic NOₓ/SOₓ gases. All disposal must be routed through licensed hazardous waste facilities.
Physicochemical Hazard Profile & Causality
To design a safe disposal system, one must understand the molecular causality behind the compound's hazards.
Electrophilic Reactivity (Michael Acceptor): The nitroethenyl group (
) is highly electron-deficient. It acts as a potent Michael acceptor, meaning it readily reacts with nucleophiles. In a biological context, it covalently binds to thiol groups (e.g., cysteine residues) in skin proteins, making it a severe skin sensitizer and lachrymator.
Polymerization Risk: Under strongly basic conditions or in the presence of radical initiators, nitroalkenes can undergo rapid, exothermic polymerization. Waste containers must never mix this compound with strong bases or oxidizing agents [2].
Thermal Degradation: When heated to decomposition, the compound releases highly toxic fumes, including carbon monoxide, sulfur oxides (SOₓ), and nitrogen oxides (NOₓ).
Waste Segregation & Compatibility Data
Property / Parameter
Operational Specification
EHS Implication
Physical State
Yellow to green powder [1]
Dust generation risk; requires handling in a HEPA-filtered fume hood.
Storage Conditions
0–8 °C, protected from light [1]
Waste accumulation containers should be kept cool to prevent degradation.
Solid Waste Class
Hazardous Organic Solid
Must be double-bagged; do not mix with heavy metals or oxidizers.
Liquid Waste Class
Halogenated or Non-Halogenated
Depends on the reaction solvent (e.g., DCM vs. Ethyl Acetate).
Incompatibilities
Strong bases, oxidizers, amines
Mixing in waste carboys can cause exothermic polymerization.
Standard Operating Procedure (SOP): Professional Disposal Workflow
The following protocol establishes a self-validating system for waste management. Each step includes a verification check to ensure compliance with Resource Conservation and Recovery Act (RCRA) standards (or local equivalents).
Phase 1: Spill Response & Decontamination
If a spill occurs during handling, immediate containment is required to prevent aerosolization of the reactive powder.
Isolate & PPE: Evacuate non-essential personnel. Don appropriate PPE: chemical-resistant nitrile gloves (double-gloved), safety goggles, a particulate respirator (N95 or P100), and a standard lab coat.
Dampen to Suppress Dust: Do not dry-sweep. Lightly mist the spilled solid with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust formation.
Mechanical Collection: Use a non-sparking scoop or disposable absorbent pads to collect the dampened material.
Surface Decontamination: Wash the affected area with a mild detergent and water, followed by an ethanol wipe. Collect all used wipes as hazardous solid waste.
Phase 2: Waste Segregation and Packaging
Solid Waste: Place all contaminated consumables (weigh boats, spatulas, wipes) and pure chemical waste into a heavy-duty, transparent polyethylene bag. Seal the bag and place it inside a rigid, secondary high-density polyethylene (HDPE) container with a secure lid.
Liquid Waste (Mother Liquors): Transfer solutions containing 3-(2-nitroethenyl)thiophene into designated organic waste carboys.
Verification Check: Ensure the carboy does not contain reactive amines or strong bases.
Segregate strictly into "Halogenated" or "Non-Halogenated" based on the primary solvent used.
Labeling: Affix a GHS-compliant hazardous waste label. Explicitly list "3-(2-Nitroethenyl)thiophene" and check the boxes for "Irritant" and "Environmental Hazard". Do not use abbreviations.
Phase 3: Institutional Transfer & Final Destruction
Accumulation: Store the sealed, labeled waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.
Licensed Disposal: Arrange for pickup by a certified hazardous waste contractor. The industry standard for thiophene and nitro-organic waste is high-temperature incineration equipped with flue-gas desulfurization (FGD) scrubbers to safely neutralize the resulting SOₓ and NOₓ emissions.
Waste Stream Decision Matrix
Fig 1: Waste segregation decision matrix for 3-(2-Nitroethenyl)thiophene.
References
Handling
Personal protective equipment for handling 3-(2-Nitroethenyl)thiophene
Handling 3-(2-Nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene, CAS: 110143-52-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly reactive building block utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Handling 3-(2-Nitroethenyl)thiophene (also known as 3-(2-nitrovinyl)thiophene, CAS: 110143-52-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly reactive building block utilized in advanced organic synthesis and drug development[1], this compound presents unique exposure risks that cannot be mitigated by standard laboratory apparel alone.
As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the chemical causality behind this compound's toxicity, your laboratory can implement self-validating safety systems that protect personnel and ensure operational integrity.
Mechanistic Hazard Profile: The Electrophilic Threat
To design an effective PPE strategy, we must first understand why 3-(2-Nitroethenyl)thiophene is dangerous.
Nitroalkenes are potent Michael acceptors . The strong electron-withdrawing nature of the nitro group, conjugated with the vinyl double bond, creates a highly electrophilic
-carbon. If this compound contacts exposed skin or respiratory mucosa, it does not merely cause passive irritation. Instead, it rapidly undergoes a conjugate addition (Michael addition) with biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in cellular proteins.
Because nitrovinyl thiophenes are potent sensitizers driven by this covalent protein modification, they are subject to strict hazardous material (HazMat) handling regulations[2]. This irreversible binding triggers severe contact dermatitis, respiratory sensitization, and cumulative cellular toxicity.
Mechanistic pathway of 3-(2-Nitroethenyl)thiophene toxicity via Michael addition to biological thiols.
Quantitative PPE and Environmental Safety Specifications
Similar to other thiophene-based electrophiles, handling this compound necessitates comprehensive personal protective equipment, including face shields and multi-purpose combination respirator cartridges, to prevent mucosal and respiratory exposure[3].
Table 1: PPE Specifications and Mechanistic Justifications
Safety Parameter
Quantitative Specification
Mechanistic Justification
Fume Hood Velocity
100–120 fpm
<100 fpm fails to contain vapors; >120 fpm creates turbulent eddies that aerosolize crystalline powder.
Inner Glove
Nitrile, 0.15 mm
Provides baseline dexterity and immediate tactile feedback for delicate weighing operations.
Outer Glove
Butyl Rubber, 0.4 mm
Prevents permeation of highly lipophilic nitroalkenes during extended exposure or solvent contact.
Respirator Cartridge
NIOSH P100 / OV
Captures both fine crystalline dust (P100) and volatile organic vapors (OV) if hood ventilation fails.
Eye & Face
Splash Goggles + Shield
Prevents micro-aerosolized particles from dissolving into the aqueous environment of the cornea.
Quenching Solution
10% (w/v)
Provides a sufficient molar excess of nucleophile to rapidly destroy the electrophilic double bond.
Self-Validating Operational Workflows
Safety protocols are only effective if they contain built-in validation steps. The following methodology ensures that every phase of handling 3-(2-Nitroethenyl)thiophene is verified before proceeding.
Standard operational workflow for the safe handling and disposal of 3-(2-Nitroethenyl)thiophene.
Methodology 1: Safe Weighing and Transfer
Ventilation Verification : Measure the chemical fume hood face velocity using a calibrated anemometer.
Validation: Proceed only if the reading is strictly between 100–120 fpm.
Static Elimination : Line the balance area with disposable, anti-static bench paper. Nitroalkene powders can hold static charges, causing them to repel from spatulas and aerosolize.
PPE Donning : Equip double gloves (Nitrile inner, Butyl outer), a flame-resistant (FR) lab coat, and chemical splash goggles.
Transfer Mechanics : Use a grounded, static-free spatula to transfer the solid into a pre-tared vial. Cap the vial before removing it from the balance enclosure.
Immediate Decontamination : Wipe down the balance and spatulas with acetone, immediately followed by a wipe-down with 10% sodium bisulfite to quench residual microscopic traces.
Spill Response and Chemical Quenching Plan
If a spill occurs, physical cleanup is insufficient. The chemical must be actively deactivated. We utilize sodium bisulfite (
) because it acts as a strong nucleophile, undergoing a controlled Michael addition with the nitrovinyl group to convert the hazardous electrophile into a benign, water-soluble sulfonate adduct.
Methodology 2: Spill Neutralization and Disposal
Isolation : Evacuate the immediate area. Ensure full PPE is worn, including a P100/OV respirator if the spill is outside the fume hood.
Containment : Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Never use combustible absorbents like sawdust with nitro-compounds.
Chemical Quenching : Carefully pour a 10% aqueous sodium bisulfite solution over the spill, starting from the perimeter and moving inward.
Validation: Monitor the physical state. The reaction is complete when the brightly colored nitroalkene powder fully dissolves into a colorless or pale-yellow aqueous mixture, indicating the successful destruction of the conjugated
-system.
Collection : Sweep the quenched, neutralized mixture using non-sparking tools into a high-density polyethylene (HDPE) waste container.
Waste Labeling : Label the container explicitly as "Aqueous Organic Waste - Contains Sulfonate Adducts" to ensure downstream environmental compliance.
References
Title : 110143-52-7|3-(2-nitrovinyl)thiophene|BLD Pharm
Source : bldpharm.com
URL : 1